5-(Piperidin-1-ylmethyl)pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-(piperidin-1-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H17N3/c12-11-6-10(7-13-8-11)9-14-4-2-1-3-5-14/h6-8H,1-5,9,12H2 |
InChI Key |
IOIWRWRNLSWXSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CN=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Piperidin-1-ylmethyl)pyridin-3-amine
Introduction
5-(Piperidin-1-ylmethyl)pyridin-3-amine is a key chemical intermediate whose structural motif is of significant interest to researchers in medicinal chemistry and drug development. The substituted aminopyridine core is a prevalent feature in a multitude of biologically active compounds. This guide provides a comprehensive overview of a robust and reliable synthetic route to this valuable compound, designed for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring a high degree of scientific integrity and reproducibility.
This document will delve into the strategic considerations behind the chosen synthetic pathway, offering a detailed, step-by-step protocol for each reaction. Furthermore, it will provide insights into the underlying reaction mechanisms and justify the selection of specific reagents and conditions.
Strategic Analysis of Synthetic Pathways
Two principal retrosynthetic approaches were considered for the synthesis of this compound:
-
Reductive Amination: This strategy involves the reaction of a 3-amino-5-formylpyridine derivative with piperidine in the presence of a suitable reducing agent. While a viable route, the synthesis of the requisite aldehyde precursor can be challenging and may involve multiple steps with potential for side reactions.
-
Nucleophilic Substitution: This approach utilizes a 5-(halomethyl)pyridine intermediate, which undergoes nucleophilic attack by piperidine to form the desired carbon-nitrogen bond. This is followed by a straightforward reduction of a nitro group to the target amine. This pathway was selected for its reliability, commercial availability of starting materials or their accessible synthesis, and the generally high yields of the individual steps.
This guide will focus on the nucleophilic substitution pathway, which is outlined in the workflow below.
DOT Script for Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 5-(Bromomethyl)-3-nitropyridine (Intermediate I)
The initial step involves the radical bromination of commercially available 3-methyl-5-nitropyridine. This reaction selectively functionalizes the methyl group, providing the key electrophilic intermediate for the subsequent nucleophilic substitution.
Reaction Mechanism: The reaction proceeds via a free radical chain mechanism. Benzoyl peroxide acts as a radical initiator, which, upon thermal decomposition, generates phenyl radicals. These radicals abstract a hydrogen atom from N-bromosuccinimide (NBS) to form a bromine radical. The bromine radical then abstracts a benzylic hydrogen from 3-methyl-5-nitropyridine to form a resonance-stabilized benzylic radical. This radical reacts with another molecule of NBS to yield the desired product and a new bromine radical, thus propagating the chain.
Experimental Protocol:
-
To a solution of 3-methyl-5-nitropyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene, add N-bromosuccinimide (NBS) (1.1 eq).
-
Add a catalytic amount of benzoyl peroxide (BPO) (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(bromomethyl)-3-nitropyridine.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 70-80% | General knowledge of radical bromination reactions. |
| Purity (post-chromatography) | >95% | Estimated based on standard purification techniques. |
Part 2: Synthesis of 5-(Piperidin-1-ylmethyl)-3-nitropyridine (Intermediate II)
This step involves a nucleophilic substitution reaction where the bromide of Intermediate I is displaced by piperidine. This is a classic SN2 reaction.
Reaction Mechanism: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the displacement of the bromide ion as a leaving group and the formation of the desired C-N bond. The use of a base is often beneficial to neutralize the HBr formed if any side reactions with the starting amine occur.
Experimental Protocol:
-
Dissolve 5-(bromomethyl)-3-nitropyridine (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add piperidine (1.2 eq) to the solution. The use of a slight excess of piperidine can help drive the reaction to completion.
-
Add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq) to scavenge the HBr byproduct.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary, though it is often of sufficient purity for the next step.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | Based on typical SN2 reactions with good leaving groups.[1] |
| Purity (post-workup) | >90% | Estimated based on the clean nature of the reaction. |
Part 3: Synthesis of this compound (Final Product)
The final step is the reduction of the nitro group to the corresponding primary amine. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron in acetic acid.
Reaction Mechanism: The reduction of a nitro group with a metal in acid is a complex process involving a series of single electron transfers from the metal surface. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. The acidic medium provides the necessary protons for the formation of water molecules as byproducts.
Experimental Protocol:
-
To a mixture of 5-(piperidin-1-ylmethyl)-3-nitropyridine (1.0 eq) in a mixture of ethanol and acetic acid, add iron powder (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide to a pH of >10.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.
-
The product can be further purified by crystallization or column chromatography if required.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 80-90% | Based on standard nitro group reduction protocols.[2][3] |
| Purity (post-workup) | >98% | Estimated based on standard purification techniques. |
Characterization Data
This compound
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (s, 1H), 7.85 (s, 1H), 7.00 (s, 1H), 3.60 (br s, 2H), 3.40 (s, 2H), 2.40 (t, J = 5.2 Hz, 4H), 1.60 (m, 4H), 1.45 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 142.5, 140.8, 135.2, 130.1, 123.6, 62.9, 54.5, 26.0, 24.4.
-
Mass Spectrometry (ESI+): m/z 192.15 [M+H]⁺.
(Note: The characterization data provided is predicted and should be confirmed by experimental analysis.)
Conclusion
The synthetic route detailed in this guide, proceeding through a 5-(bromomethyl)-3-nitropyridine intermediate, offers a reliable and efficient method for the preparation of this compound. The individual steps are well-established reactions in organic synthesis, ensuring high yields and purity of the intermediates and the final product. This in-depth guide provides the necessary information for researchers to successfully synthesize this valuable compound for their research and development endeavors.
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Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. 2021. [Link]
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An In-Depth Technical Guide to the Theoretical Properties of 5-(Piperidin-1-ylmethyl)pyridin-3-amine
Abstract
The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide provides a comprehensive theoretical and predictive analysis of 5-(Piperidin-1-ylmethyl)pyridin-3-amine, a compound incorporating both the biologically active aminopyridine core and the versatile piperidine moiety.[1][2][3][4] In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous structures to forecast its physicochemical properties, spectroscopic signatures, potential biological activities, and safety considerations. We present a plausible synthetic route and outline detailed experimental workflows for its validation and biological screening. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.
Introduction: The Rationale for a Privileged Scaffold Combination
The piperidine ring is a ubiquitous feature in medicinal chemistry, found in a vast array of pharmaceuticals targeting cancer, central nervous system (CNS) disorders, and infectious diseases.[2][3][4][5] Its structural flexibility and ability to modulate physicochemical properties like lipophilicity and basicity make it a cornerstone for drug design.[4][6] The aminopyridine scaffold is also of significant pharmacological interest.[1][7] For instance, 4-aminopyridine is an approved therapeutic for multiple sclerosis, acting by blocking voltage-gated potassium channels to enhance neuronal signal conduction.[8][9][10][11]
The novel structure, this compound, marries these two key pharmacophores. This guide aims to construct a theoretical foundation for this molecule, providing a predictive framework to guide its future synthesis, characterization, and biological evaluation.
Predicted Physicochemical and Spectroscopic Properties
Molecular Structure and Chemical Descriptors
The fundamental properties of this compound are predicted based on its constituent parts: a 3-aminopyridine core and an N-substituted piperidine.
-
Molecular Formula: C₁₁H₁₇N₃
-
Molecular Weight: 191.28 g/mol
-
Structure:
Image generated for illustrative purposes.
| Property | Predicted Value | Basis for Prediction |
| Melting Point (°C) | 65-75 | Based on the melting point of 3-aminopyridine (60-63 °C) and the typical effect of adding a flexible aliphatic side chain.[12][13] |
| Boiling Point (°C) | > 300 | High, due to the polar amine groups and molecular weight. |
| pKa (most basic) | ~9.0 | The piperidine nitrogen is predicted to be the most basic site, similar to N-benzylpiperidine (pKa ~9.02). The pyridine and aniline-like nitrogens will be less basic. |
| LogP | ~1.5 - 2.0 | Calculated based on the LogP of 3-aminopyridine (~-0.02) and the contribution of the piperidinylmethyl group, which increases lipophilicity.[12] |
| Water Solubility | Moderately Soluble | Expected to be soluble in water, especially at acidic pH where the amine groups will be protonated. |
Predicted Spectroscopic Data
The following spectroscopic characteristics are anticipated for this compound.
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the amino group will likely be the most upfield.
-
Methylene Bridge (-CH₂-): A singlet around δ 3.5-4.0 ppm.
-
Piperidine Protons:
-
Protons on carbons adjacent to the nitrogen (α-protons) will appear as a multiplet around δ 2.3-2.8 ppm.
-
Other piperidine protons (β, γ-protons) will be further upfield, likely as complex multiplets around δ 1.4-1.7 ppm.
-
-
Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O, likely appearing around δ 4.0-5.0 ppm.
-
Pyridine Ring Carbons: Signals in the range of δ 120-150 ppm. The carbon bearing the amino group will be significantly shielded.
-
Methylene Bridge Carbon: A signal around δ 60-65 ppm.
-
Piperidine Carbons:
-
α-carbons around δ 50-55 ppm.
-
β and γ-carbons in the δ 20-30 ppm range.
-
-
Molecular Ion (M⁺): Expected at m/z = 191 (for EI) or [M+H]⁺ at m/z = 192 (for ESI).
-
Key Fragmentation Patterns: The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable piperidinylmethyl cation (m/z 98) or a pyridinylmethyl radical.[14][15][16]
-
N-H Stretching: Two distinct bands for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region.[17][18]
-
C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
-
N-H Bending: A characteristic scissoring vibration for the primary amine around 1600-1650 cm⁻¹.[17]
-
C-N Stretching: Aliphatic C-N stretch around 1250–1020 cm⁻¹ and aromatic C-N stretch around 1335-1250 cm⁻¹.[17]
Proposed Synthetic Pathway
A highly plausible and efficient method for the synthesis of this compound is via a reductive amination pathway. This common and robust reaction joins an aldehyde with an amine in the presence of a reducing agent.
Synthetic Workflow
The proposed two-step synthesis starts from 5-bromo-3-aminopyridine.
Caption: Proposed two-step synthesis of the target compound.
Rationale for Synthetic Choices
-
Step 1 (Formylation): The initial step involves a directed ortho-metalation followed by quenching with an electrophile (DMF) to install the aldehyde group. This is a standard method for the functionalization of pyridine rings.
-
Step 2 (Reductive Amination): This is a classic and high-yielding reaction for forming C-N bonds. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this transformation, minimizing side reactions.
Predicted Biological Activity and Mechanism of Action
The hybrid structure of this compound suggests several potential avenues for biological activity.
Potential Therapeutic Targets
-
Neurological Disorders: The aminopyridine moiety is a known blocker of voltage-gated potassium (Kv) channels.[8][10] Blockade of these channels in the CNS can enhance neurotransmitter release and restore action potential conduction in demyelinated neurons.[8][19] This suggests potential applications in conditions like multiple sclerosis, similar to 4-aminopyridine.[9][11]
-
Oncology: Both piperidine and aminopyridine derivatives have been investigated for their anticancer properties.[2][4][20] The mechanisms can be diverse, including inhibition of key signaling pathways or enzymes essential for cancer cell growth.
-
Antimicrobial Activity: Aminopyridine derivatives have shown potential as antibacterial and antifungal agents.[20][21]
Hypothesized Mechanism of Action in Neurological Context
Caption: Hypothesized blockade of Kv channels by the target compound.
This mechanism suggests that by inhibiting the repolarizing outflow of K⁺ ions, the compound prolongs the duration of the action potential. This extended depolarization keeps voltage-gated Ca²⁺ channels open longer, increasing Ca²⁺ influx and thereby enhancing the release of neurotransmitters into the synaptic cleft.[19]
Proposed Experimental Protocols
The following protocols outline a self-validating system for the synthesis, characterization, and preliminary biological screening of this compound.
Synthesis and Purification Workflow
-
Reaction Setup: To a solution of 3-amino-5-formylpyridine (1.0 eq) in dichloroethane (DCE), add piperidine (1.1 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Structural Characterization Workflow
Caption: Workflow for comprehensive structural validation.
In Vitro Biological Screening Protocol
-
Cell Line Maintenance: Culture relevant human cancer cell lines (e.g., breast, colon) and a non-malignant control cell line under standard conditions.
-
Compound Preparation: Prepare a stock solution of the synthesized compound in DMSO and create serial dilutions.
-
Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the compound for 72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
-
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line to determine cytotoxic potency.
Predicted Safety and Toxicology
Based on safety data for related compounds like 3-aminopyridine and various piperidine derivatives, the following hazards should be anticipated:
-
Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye damage.
-
Target Organs: Potential for effects on the central nervous system. At higher doses, aminopyridines can precipitate seizures.[9][22]
Handling Precautions:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
This compound represents a novel chemical entity with significant, albeit currently theoretical, potential. By combining the Kv channel-blocking properties of the aminopyridine core with the versatile and druggable piperidine scaffold, this molecule is a promising candidate for investigation in neurological disorders and oncology. The predictive models for its physicochemical properties, spectroscopic profile, and synthesis outlined in this guide provide a robust starting point for its empirical investigation. Experimental validation of these theoretical properties is the essential next step in unlocking the potential of this intriguing compound.
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- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. neurology.org [neurology.org]
- 11. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 12. 3-Aminopyridine | CAS#:462-08-8 | Chemsrc [chemsrc.com]
- 13. 3-Aminopyridine | 462-08-8 [chemicalbook.com]
- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ycdehongchem.com [ycdehongchem.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 22. In vivo laser speckle contrast imaging of 4-aminopyridine- or pentylenetetrazole-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 5-(Piperidin-1-ylmethyl)pyridin-3-amine
Executive Summary & Strategic Analysis
The target molecule, 5-(Piperidin-1-ylmethyl)pyridin-3-amine , represents a critical "linker-scaffold" in medicinal chemistry, particularly within the kinase inhibitor and GPCR ligand space. Its structure features a 3,5-disubstituted pyridine core, balancing a polar primary amine (for hydrogen bonding) with a lipophilic basic piperidine tail (for solubility and hydrophobic pocket occupancy).
Synthetic Strategy: The "Reductive Cascade" Approach
While direct alkylation of halides is possible, it often suffers from poly-alkylation and the handling of unstable, vesicant chloromethyl-pyridine intermediates. Therefore, this protocol prioritizes a Reductive Amination – Nitro Reduction sequence. This route is superior due to:
-
Convergency: It builds the C-N bond under mild, equilibrium-driven conditions.
-
Safety: It avoids the isolation of mutagenic benzylic halides.
-
Scalability: The intermediates are stable, and the steps are amenable to kilogram-scale production.
Core Retrosynthesis:
Target Amine
Chemical Reaction Network (Graphviz)
The following diagram illustrates the critical pathway, including decision nodes for precursor selection and key intermediate checkpoints.
Caption: Figure 1. Step-wise synthetic flow from methyl 5-nitronicotinate to the target amine via an aldehyde intermediate.
Detailed Experimental Protocols
Step 1: Precursor Preparation (Alcohol Oxidation)
If starting from (5-nitropyridin-3-yl)methanol. If starting from the ester, reduce with NaBH4/CaCl2 first.
Objective: Synthesize 5-nitronicotinaldehyde (CAS: 29362-04-1). Rationale: The aldehyde is the necessary electrophile for the reductive amination. MnO2 is chosen for its selectivity for benzylic/allylic alcohols without over-oxidizing to the acid.
Protocol:
-
Setup: Charge a round-bottom flask with (5-nitropyridin-3-yl)methanol (1.0 equiv) and anhydrous DCM (0.1 M concentration).
-
Reagent Addition: Add activated MnO2 (10.0 equiv) in one portion.
-
Note: Activated MnO2 is critical. Commercial "precipitated" MnO2 may be inactive. Test activity or heat at 110°C overnight before use.
-
-
Reaction: Stir the black suspension vigorously at reflux (40°C) for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes). The alcohol is polar; the aldehyde is less polar.
-
Workup: Filter the warm mixture through a pad of Celite to remove manganese salts. Wash the pad thoroughly with DCM.
-
Purification: Concentrate the filtrate. The resulting yellow solid is usually pure enough (>95%) for the next step. If not, recrystallize from EtOAc/Hexanes.
Step 2: Reductive Amination (The Coupling Event)
Objective: Synthesize 3-nitro-5-(piperidin-1-ylmethyl)pyridine . Mechanism: Formation of an iminium ion followed by irreversible hydride transfer. Critical Reagent: Sodium Triacetoxyborohydride (STAB) is used instead of NaBH3CN to avoid toxic cyanide byproducts and allow for a faster reaction in weak acid.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 5-Nitronicotinaldehyde | 1.0 | Substrate |
| Piperidine | 1.1–1.2 | Nucleophile |
| NaBH(OAc)3 (STAB) | 1.5 | Reducing Agent |
| Acetic Acid (AcOH) | 1.0 | Catalyst (pH adjustment) |
| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M |
Protocol:
-
Imine Formation: In a dry flask under N2, dissolve 5-nitronicotinaldehyde in DCE. Add Piperidine and Acetic Acid . Stir at Room Temperature (RT) for 30–60 minutes.
-
Observation: The solution may turn slightly cloudy or change color as the iminium species forms.
-
-
Reduction: Add STAB portion-wise over 5 minutes. (Caution: Mild gas evolution).
-
Completion: Stir at RT for 4–16 hours. Monitor by LC-MS (Target M+1 = ~222).
-
Workup: Quench with saturated aqueous NaHCO3 (pH ~8). Stir for 15 minutes to decompose borate complexes. Extract with DCM (3x).[1]
-
Purification: Dry organics (Na2SO4) and concentrate. Purify via flash chromatography (DCM/MeOH 95:5).
-
Yield Expectation: 75–85%.
-
Step 3: Nitro Reduction (The Final Deprotection)
Objective: Synthesize This compound . Method Choice: Iron/Ammonium Chloride (Bechamp Reduction) is preferred over catalytic hydrogenation (H2/Pd) for this specific substrate.
-
Why? Pyridines with basic amines can poison Pd catalysts. Free amines can also chelate metals. Fe/NH4Cl is robust, cheap, and highly selective for nitro groups in the presence of pyridine rings.
Protocol:
-
Setup: Dissolve 3-nitro-5-(piperidin-1-ylmethyl)pyridine (1.0 equiv) in a mixture of Ethanol/Water (3:1 ratio, 0.1 M).
-
Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, <325 mesh).
-
Reaction: Heat the slurry to 70–80°C with vigorous stirring.
-
Visual Cue: The grey iron powder will turn rust-brown/orange as oxidation proceeds.
-
-
Monitoring: Reaction is typically complete in 1–3 hours. Check LC-MS for conversion of Nitro (M+1 ~222) to Amine (M+1 ~192).
-
Workup:
-
Cool to RT. Filter through Celite to remove iron oxides. Wash with MeOH.
-
Concentrate the filtrate to remove EtOH.
-
Basify the remaining aqueous residue with 1N NaOH to pH >10 (ensure the amine is free-based).
-
Extract with DCM or EtOAc (repeated extractions are necessary as the product is polar).
-
-
Final Isolation: Dry (Na2SO4) and concentrate. The product is often an off-white solid or viscous oil.
-
Storage: Store under inert atmosphere at -20°C. Aminopyridines can oxidize slowly in air.
-
Troubleshooting & Expert Insights
| Issue | Root Cause | Corrective Action |
| Low Yield in Step 1 | Inactive MnO2 | Use "Activated" grade or switch to Swern Oxidation (DMSO/Oxalyl Chloride) if MnO2 fails. |
| Stalled Imine Reduction | Steric hindrance or wet solvent | Ensure molecular sieves (4Å) are added if using wet solvents. Allow imine formation time (1h) before adding STAB. |
| Product stuck in Aqueous (Step 3) | Product is highly polar | Salt out the aqueous layer with NaCl before extraction. Use CHCl3/iPrOH (3:1) as the extraction solvent.[1] |
| Catalyst Poisoning (H2/Pd) | Pyridine nitrogen binding Pd | If using hydrogenation, perform in acidic media (AcOH or HCl) to protonate the pyridine, then basify after filtration. |
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Nitro Reduction on Pyridines: Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride: A Convenient and Chemoselective Reducing System for Nitro Compounds." Synthetic Communications, vol. 22, no. 22, 1992, pp. 3189-3195. Link
- Synthesis of 5-Nitronicotinaldehyde: Li, J. J., et al. "Synthesis of 5-substituted 3-pyridinecarboxaldehydes." Tetrahedron Letters, vol. 42, no. 39, 2001.
- General Pyridine Chemistry: Scriven, E. F. V. "Pyridines: From Lab to Production." Chemical Reviews, vol. 88, 1988.
Sources
Application Note: Advanced Purification Strategies for 5-(Piperidin-1-ylmethyl)pyridin-3-amine
Executive Summary & Physicochemical Profile
The purification of 5-(Piperidin-1-ylmethyl)pyridin-3-amine presents a distinct challenge in medicinal chemistry. This molecule acts as a critical "linker" fragment in kinase inhibitor synthesis (e.g., ROCK, JAK inhibitors). Its dual nature—combining a highly basic aliphatic amine (piperidine, pKa ~11.0), a weakly basic aromatic amine (pyridine, pKa ~5.2), and a potentially oxidizable primary aniline—creates a "solubility trap."
-
The Problem: The molecule is highly polar and often water-soluble in its protonated forms, making standard aqueous workups prone to yield loss.[1] On silica gel, the basic piperidine moiety interacts strongly with silanols, causing severe peak tailing (streaking) and co-elution with impurities.[2]
-
The Solution: This guide details a three-tiered purification strategy: pH-Switch Extraction (for bulk cleanup), Modified Flash Chromatography (for high purity), and Salt Formation (for storage stability).
Physicochemical Data Table
| Property | Value (Approx.) | Implication for Purification |
| Molecular Weight | ~191.27 g/mol | Low MW, elutes early in size exclusion. |
| pKa (Piperidine) | ~11.0 | Requires pH > 12 to fully extract into organic phase. |
| pKa (Pyridine) | ~5.2 | Protonated at neutral/mildly acidic pH. |
| pKa (Aniline) | ~3.5 | Weakly basic; susceptible to oxidation (browning) in air. |
| LogP | ~0.8 - 1.2 | Amphiphilic; soluble in both aqueous acid and polar organics. |
Method A: The "pH-Switch" Extraction Protocol
Best For: Initial cleanup of crude reaction mixtures (e.g., after nitro-reduction).
Unlike standard extractions, this protocol utilizes the wide pKa gap between the piperidine and the impurities (often neutral or weakly acidic).
Reagents
-
Acid Phase: 1M HCl (aq)
-
Base Phase: 5M NaOH or KOH (cold)
-
Organic Solvent: 10% Methanol in Dichloromethane (DCM) or Chloroform (CHCl₃). Note: Pure DCM is often insufficient to extract the free base due to high polarity.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude residue in 1M HCl (10 mL/g). Verify pH < 2.
-
Why: Protonates all nitrogens. The molecule becomes a highly soluble tri-cation (or di-cation).
-
-
Lipophilic Wash: Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) (2 x 5 mL/g).
-
Basification (Critical Step): Cool the aqueous layer to 0°C (ice bath). Slowly add 5M NaOH dropwise until pH > 12.
-
Visual Cue: The solution will likely turn cloudy or an oil will oil-out as the free base forms.
-
Caution: Heat generation can degrade the primary amine. Keep cold.
-
-
Extraction: Extract the aqueous (now basic) slurry with 10% MeOH/DCM (3 x 10 mL/g).
-
Why MeOH? The free base is highly polar. Methanol disrupts hydrogen bonding with water, improving recovery into the organic phase.
-
-
Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate), filter, and concentrate in vacuo.
Method B: Modified Flash Chromatography (Normal Phase)
Best For: Final purification to >98% purity.
Standard silica gel (SiO₂) is acidic (pH ~5). The basic piperidine nitrogen will bind irreversibly or streak efficiently without modification.
Stationary Phase Selection
-
Recommended: Amine-functionalized Silica (NH₂-SiO₂) or spherical high-performance silica.
-
Alternative: Standard Silica (40-63 µm) pre-treated with triethylamine (TEA).
Mobile Phase Systems
| System | Composition | Additive (Essential) | Application |
| System A | DCM / Methanol | 1% NH₄OH (28% aq) | Standard. Best resolution. |
| System B | DCM / Methanol | 1-2% Triethylamine (TEA) | Alternative if NH₄OH is unavailable. |
| System C | Ethyl Acetate / MeOH | 2% TEA | For less polar impurities. |
Protocol: The "Ammonia Shift" Gradient
-
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of DCM containing 1% TEA. This neutralizes active silanols.
-
Loading: Dissolve the crude in a minimum volume of DCM. If insoluble, use a "dry load" technique (adsorb onto Celite or silica).
-
Gradient Elution:
-
0-5 min: 100% DCM (Elutes non-polar grease).
-
5-20 min: 0% → 10% MeOH (with 1% NH₄OH) in DCM.
-
20-30 min: Hold at 10% MeOH.
-
-
Detection: Monitor at 254 nm (pyridine ring) and 280 nm . The product typically elutes between 5-8% MeOH.
Method C: Crystallization via Salt Formation
Best For: Long-term storage and scale-up (>10g).
The free base is an oil or low-melting solid prone to oxidation. Converting it to a hydrochloride or oxalate salt stabilizes the amine and allows for purification by precipitation.
Protocol: Hydrochloride Salt Formation[1]
-
Dissolution: Dissolve 1g of the free base in Ethanol (EtOH) (10 mL) or Isopropanol (IPA).
-
Acid Addition: Slowly add 1.25 M HCl in Ethanol (2.2 equivalents).
-
Stoichiometry: You need to protonate the piperidine and the pyridine.
-
-
Precipitation: Stir at room temperature for 1 hour. If no solid forms, add Diethyl Ether (Et₂O) or Heptane dropwise until turbidity persists.
-
Recrystallization: Heat the suspension to reflux until dissolved (add minimal EtOH if needed), then cool slowly to 4°C.
-
Filtration: Collect the white/off-white crystals.
-
Result: This removes oxidation byproducts (colored impurities) which typically remain in the mother liquor.
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for purifying this specific scaffold, prioritizing yield and purity based on the scale of synthesis.
Figure 1: Decision tree for the purification of piperidine-pyridine amines, selecting between extraction, chromatography, and crystallization based on scale and purity requirements.
Quality Control & Analytical Validation
To ensure the integrity of the purified compound, the following analytical parameters should be verified.
-
1H NMR (DMSO-d6):
-
Diagnostic peak: Benzylic CH₂ (singlet/doublet) connecting pyridine and piperidine, typically around δ 3.4 - 3.6 ppm .
-
Piperidine protons: Multiplets at δ 1.4 - 2.4 ppm .
-
Pyridine aromatic protons: Three distinct signals (due to 3,5-substitution pattern) in the δ 6.8 - 8.2 ppm range.
-
-
HPLC Purity:
-
Column: C18 (high pH stable, e.g., XBridge or Gemini).
-
Buffer: 10mM Ammonium Bicarbonate (pH 10). Do not use TFA, as it suppresses the MS signal of the basic amine and causes peak splitting.
-
References
-
BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. (Accessed 2023).[1][7] Detailed protocols for basic amine chromatography and salt formation.
-
Sigma-Aldrich. 3-Amino-5-methylpyridine Properties and Safety. Provides baseline physicochemical data for the pyridine-amine core.
-
National Institutes of Health (PubChem). Compound Summary: 3-Amino-5-methylpyridine.[8][9] LCSS and physical property data.
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Application Note on using amine-functionalized silica and aqueous C18 for polar heterocycles.
-
Google Patents. Method for synthesizing 5-(N-BOC-piperazine-1-yl)pyridine-2-amine. (Patent CN103980186A). Describes industrial scale-up and inorganic salt inhibition strategies relevant to this scaffold.
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 8. PubChemLite - 3-amino-5-methylpyridine (C6H8N2) [pubchemlite.lcsb.uni.lu]
- 9. chemimpex.com [chemimpex.com]
in vitro assays for 5-(Piperidin-1-ylmethyl)pyridin-3-amine
An In-Depth Guide to the In Vitro Evaluation of 5-(Piperidin-1-ylmethyl)pyridin-3-amine: Application Notes and Protocols
Abstract
This document provides a comprehensive technical guide for the in vitro characterization of this compound, a novel compound featuring a pyridin-3-amine core linked to a piperidine moiety. Given the prevalence of these structural motifs in centrally active agents, a systematic evaluation of this compound's biological activity is warranted.[][2] This guide is designed for researchers in drug discovery and pharmacology, offering a tiered approach to screening that begins with a high-probability biochemical target and progresses to more complex, cell-based functional assays. We present detailed, field-tested protocols for assessing the compound's activity as a monoamine oxidase (MAO) inhibitor, its potential for neuroprotection against oxidative stress, and its anti-neuroinflammatory properties. Each protocol is accompanied by the scientific rationale for its selection, data interpretation guidelines, and graphical workflows to ensure experimental robustness and reproducibility.
Strategic Framework for In Vitro Characterization
The chemical architecture of this compound suggests a strong potential for interaction with neurological targets. The aminopyridine scaffold is a known pharmacophore in drugs targeting the central nervous system (CNS), while the piperidine ring is one of the most ubiquitous heterocycles in medicinal chemistry, frequently found in neuroleptic and antidepressant drugs.[2] This structural combination directs our investigation toward enzymes and cellular pathways implicated in neuropsychiatric and neurodegenerative disorders.
Our proposed screening cascade is designed to efficiently profile the compound, starting with a specific enzymatic assay before moving to broader, more physiologically relevant cell-based models. This strategy allows for the rapid identification of primary activity and provides a foundation for exploring more complex mechanisms of action.
Caption: Tiered screening cascade for this compound.
Primary Target Screening: Monoamine Oxidase (MAO) Inhibition
Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes critical for the degradation of monoamine neurotransmitters like serotonin and dopamine.[3][4] Their inhibition is a validated therapeutic strategy for depression and neurodegenerative conditions such as Parkinson's disease.[3] The structure of this compound is consistent with scaffolds known to interact with MAO enzymes, making this a logical and high-priority starting point for characterization. We will use a fluorometric assay that measures hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[5][6]
Caption: Workflow of the fluorometric MAO inhibition assay.
Protocol: Fluorometric Assay for MAO-A and MAO-B Inhibition
This protocol is adapted from commercially available kits, such as the Monoamine Oxidase Activity Assay Kit (Sigma-Aldrich, MAK005) or similar products.[5][7]
A. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (MAO substrate)
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., Amplex Red or similar)
-
Clorgyline (selective MAO-A inhibitor)[6]
-
This compound (Test Compound), dissolved in DMSO
-
Black, flat-bottom 96-well microplate
B. Step-by-Step Procedure:
-
Prepare Test Compound Dilutions: Create a serial dilution of the test compound in assay buffer. A typical starting range is 100 µM to 1 nM. Also, prepare dilutions for the control inhibitors (Clorgyline and Selegiline). Ensure the final DMSO concentration in the well is ≤1%.
-
Prepare Enzyme Solutions: Dilute MAO-A and MAO-B enzymes in cold assay buffer to the desired working concentration as recommended by the supplier.
-
Assay Incubation:
-
To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).
-
Add 25 µL of the test compound dilution or control inhibitor. For total activity controls, add 25 µL of assay buffer with DMSO.
-
Gently mix and pre-incubate the plate for 15 minutes at 37°C to allow the compound to interact with the enzyme.
-
-
Prepare Reaction Master Mix: Prepare a master mix containing the substrate, HRP, and the fluorometric probe in assay buffer. The final concentrations in the well should be optimized, but typical values are 1 mM p-tyramine, 1 U/mL HRP, and 50 µM probe.
-
Initiate Reaction: Add 25 µL of the Reaction Master Mix to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over 30 minutes at 37°C, or as an endpoint reading after 30 minutes. Use an excitation wavelength of 530-540 nm and an emission wavelength of 585-590 nm.[6]
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Determine the rate of reaction (slope of fluorescence vs. time) for each well.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
Table 1: Example Data for MAO Inhibition by this compound
| Compound Concentration (nM) | % Inhibition MAO-A (± SD) | % Inhibition MAO-B (± SD) |
|---|---|---|
| 0.1 | 2.5 ± 1.1 | 55.2 ± 3.4 |
| 1 | 8.9 ± 2.3 | 78.1 ± 4.1 |
| 10 | 15.4 ± 3.0 | 92.5 ± 2.8 |
| 100 | 25.1 ± 4.5 | 98.7 ± 1.5 |
| 1000 | 48.9 ± 5.2 | 99.1 ± 1.2 |
| 10000 | 85.3 ± 3.8 | 99.5 ± 1.0 |
| IC₅₀ (nM) | ~10,200 | ~0.4 |
Secondary Screening: Neuroprotection in an Oxidative Stress Model
Scientific Rationale: Oxidative stress is a key pathological mechanism in many neurodegenerative diseases, leading to neuronal cell death.[8][9] A compound with potential CNS activity should be evaluated for its ability to protect neurons from such insults. The human neuroblastoma cell line SH-SY5Y is a widely accepted model for studying neurotoxicity and neuroprotection because these cells possess many properties of mature neurons.[8][10] We will induce oxidative stress with hydrogen peroxide (H₂O₂) and assess the compound's ability to preserve cell viability using a colorimetric MTT or XTT assay, which measures mitochondrial metabolic activity.[11][12]
Caption: Experimental workflow for the SH-SY5Y neuroprotection assay.
Protocol: SH-SY5Y Cell Viability Assay under H₂O₂-Induced Stress
A. Materials and Reagents:
-
SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)[13]
-
Culture Medium: 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin/streptomycin.
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for solubilizing formazan)
-
Sterile 96-well cell culture plates
B. Step-by-Step Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in T-75 flasks at 37°C in a 5% CO₂ incubator. Passage cells at ~80% confluency.
-
Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include "cells only" and "vehicle control" (DMSO) wells. Incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium. A final concentration of 100-200 µM is often effective, but should be optimized to achieve ~50% cell death in 24 hours.[8] Add the H₂O₂ solution to all wells except the "cells only" control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Normalize the data to the "cells only" (100% viability) and "H₂O₂ only" (0% protection) controls.
-
Calculate percent viability using the formula: % Viability = 100 * ((Abs_sample - Abs_H2O2) / (Abs_control - Abs_H2O2))
-
-
Determine EC₅₀: Plot the percent viability against the logarithm of the compound concentration to determine the EC₅₀ (the concentration providing 50% of the maximum protective effect).
Table 2: Example Data for Neuroprotection by this compound
| Compound Concentration (µM) | % Cell Viability (± SD) |
|---|---|
| 0 (H₂O₂ only) | 45.2 ± 3.1 |
| 0.01 | 52.8 ± 4.5 |
| 0.1 | 68.4 ± 3.9 |
| 1 | 85.1 ± 5.0 |
| 10 | 92.3 ± 4.2 |
| 100 | 94.5 ± 3.7 |
| EC₅₀ (µM) | ~0.15 |
Mechanistic Insight: Anti-Neuroinflammatory Activity
Scientific Rationale: Neuroinflammation, mediated primarily by microglial cells, is a critical component of neurodegenerative disease pathology.[14][15] Activated microglia release pro-inflammatory mediators, including nitric oxide (NO), which can be neurotoxic.[16] Assessing a compound's ability to suppress microglial activation provides valuable mechanistic insight. This assay uses a microglial cell line (e.g., human HMC3 or murine BV-2) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, to measure the inhibition of NO production via the Griess assay.[16][17]
Caption: LPS-induced neuroinflammatory pathway and potential inhibition points.
Protocol: Inhibition of LPS-Induced Nitric Oxide Production
A. Materials and Reagents:
-
Microglial cell line (e.g., HMC3)
-
Culture Medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
Sterile 96-well cell culture plates
B. Step-by-Step Procedure:
-
Cell Seeding: Seed microglial cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.[16]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
-
Measure Absorbance: Read the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
Data Analysis and Presentation
-
Calculate Nitrite Concentration: Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
Calculate Percent Inhibition of NO Production: % Inhibition = 100 * (1 - ((NO₂⁻_sample - NO₂⁻_control) / (NO₂⁻_LPS - NO₂⁻_control)))
-
Determine IC₅₀: Plot the percent inhibition against the log of the compound concentration to calculate the IC₅₀ value for the suppression of neuroinflammation.
Table 3: Example Data for Inhibition of NO Production
| Compound Concentration (µM) | Nitrite Concentration (µM ± SD) | % Inhibition of NO Production |
|---|---|---|
| 0 (No LPS) | 1.2 ± 0.3 | - |
| 0 (LPS only) | 48.5 ± 4.1 | 0 |
| 0.1 | 40.1 ± 3.5 | 17.7 |
| 1 | 25.6 ± 2.8 | 48.4 |
| 10 | 11.3 ± 1.9 | 78.6 |
| 100 | 5.8 ± 1.1 | 90.2 |
| IC₅₀ (µM) | - | ~1.1 |
Summary and Forward Look
This application guide outlines a robust, multi-tiered strategy for the initial in vitro characterization of this compound. By systematically evaluating its effects on a primary biochemical target (MAO), its function in a cellular neuroprotection model, and its influence on neuroinflammatory pathways, researchers can build a comprehensive pharmacological profile. Positive results from these assays would provide a strong rationale for advancing the compound to more detailed mechanism-of-action studies, selectivity profiling against other receptors and enzymes, and eventual validation in preclinical in vivo models of neurological disease.
References
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Krasnow, A. M., & Ratan, R. R. (2002). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics, 11(3), 271-280. Retrieved from [Link][8]
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Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology. Springer. Retrieved from [Link][18]
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Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. Retrieved from [Link][9]
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Lee, M., & Kim, Y. (2019). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2043, 115-121. Retrieved from [Link][3]
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Creative Biolabs. (n.d.). Neuroprotective Agent Screening Service. Creative Biolabs. Retrieved from [Link][19]
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InnoSer. (2025). In vitro neurology assays. InnoSer. Retrieved from [Link][10]
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Antibodies-online.com. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Antibodies-online.com. Retrieved from [Link][20]
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Soutar, D., & Kampanis, P. (2021). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 16(11), 1323-1336. Retrieved from [Link][21]
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Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne. Retrieved from [Link][6]
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Wang, F., Li, Z., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 717-723. Retrieved from [Link][22]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc. Retrieved from [Link][23]
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Wang, F., Li, Z., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. Retrieved from [Link][24]
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Scantox. (2025). Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. Scantox. Retrieved from [Link][17]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved from [Link][4]
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Cellectricon. (n.d.). Neuroinflammation. Cellectricon. Retrieved from [Link][14]
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Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093). Elabscience. Retrieved from [Link][7]
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EURL ECVAM. (2019). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EURL ECVAM. Retrieved from [Link][13]
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Vilalta, A., & Brown, G. C. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS ONE, 7(9), e45227. Retrieved from [Link][16]
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Neurofit. (n.d.). In vitro test - Neuro inflammation as a common feature of neurodegenerative diseases. Neurofit. Retrieved from [Link][15]
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Khan, I., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2635-2646. Retrieved from [Link][25]
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Adegoke, R. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Chemical Technology, 15(3), 324-340. Retrieved from [Link][26]
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Meng, Y., et al. (2015). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Drug Design, Development and Therapy, 9, 2891-2900. Retrieved from [Link][27]
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El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3422. Retrieved from [Link][28]
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Axion BioSystems. (n.d.). SH-SY5Y Neuroblastoma Application Protocol. Axion BioSystems. Retrieved from [Link][29]
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Smith, L., & Chau, D. (2022). SH SY5Y culturing. protocols.io. Retrieved from [Link]
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Güran, Ş., et al. (2019). Cell viability in SH-SY5Y neuroblastoma cells in folic acid application by using JACK-STAT pathway. Gulhane Medical Journal, 61(4), 164-168. Retrieved from [Link][12]
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Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine Derivatives as Melanin-Concentrating Hormone receptor-1 Antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706. Retrieved from [Link][30]
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Czarnecka, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6523. Retrieved from [Link][31]
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Mironov, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(13), 5183. Retrieved from [Link][2]
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Pharmaffiliates. (n.d.). 5-(Piperazin-1-yl)pyridin-2-ylamine. Pharmaffiliates. Retrieved from [Link][32]
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Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348-10356. Retrieved from [Link][33]
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Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. Retrieved from [Link]
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Application Notes and Protocols: Evaluating 5-(Piperidin-1-ylmethyl)pyridin-3-amine as a Potential Kinase Inhibitor
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders[1][2]. Consequently, kinase inhibitors have become a major focus of modern drug discovery[2]. The aminopyridine scaffold is a well-established "privileged" structure in kinase inhibitor design, known for its ability to interact with the ATP-binding site of various kinases[3][4]. This document provides a comprehensive guide for the initial evaluation of novel compounds based on this scaffold, using the hypothetical molecule 5-(Piperidin-1-ylmethyl)pyridin-3-amine as a case study. We will outline the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing its potential as a kinase inhibitor, from initial biochemical screening to cell-based validation and selectivity profiling.
Introduction: The Scientific Rationale
The selection of this compound as a candidate kinase inhibitor is rooted in established medicinal chemistry principles. The core 3-aminopyridine structure is a known hinge-binding motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases, mimicking the adenine region of ATP[3][5]. The piperidinylmethyl substituent at the 5-position can be hypothesized to project into the solvent-exposed region or a nearby hydrophobic pocket, potentially conferring selectivity and improving physicochemical properties such as solubility[6].
Kinases regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins[1][7]. The human kinome consists of over 500 kinases, and aberrant kinase activity is a causal factor in many pathologies. The development of small molecule inhibitors that can modulate the activity of specific kinases is therefore of high therapeutic interest.
This guide provides a systematic workflow for a researcher who has synthesized this compound and wishes to characterize its kinase inhibitory potential.
Caption: High-level workflow for evaluating a novel kinase inhibitor candidate.
Initial Biochemical Evaluation: Potency and Mechanism
The first step is to determine if this compound has any activity against a panel of kinases and to quantify this activity.
Preliminary Kinase Panel Screening
To avoid bias and to discover potential unexpected targets, it is advisable to screen the compound against a broad panel of kinases first. Several commercial services offer this, often called "kinome profiling" or "kinase panel screening"[8][9][10].
Rationale: A broad screen provides a bird's-eye view of the compound's activity across the kinome, highlighting potential primary targets and flagging potential off-target liabilities early on[11]. This is more efficient than testing against individual kinases based on hypotheses alone.
Protocol Insight: Typically, the compound is tested at a single high concentration (e.g., 1 or 10 µM) against a panel of tens to hundreds of kinases. The output is usually presented as percent inhibition relative to a control.
| Service Provider Example | Assay Technology | Number of Kinases |
| Reaction Biology | Radiometric (HotSpot™) | >700 |
| Promega | Luminescent (ADP-Glo™) | >200[12] |
| AssayQuant | Continuous Fluorescence (KinSight™) | Customizable panels[8] |
| Pharmaron | Multiple platforms | >560[9] |
IC50 Determination for Primary "Hits"
Any kinase inhibited by >50-70% in the initial screen should be investigated further to determine the half-maximal inhibitory concentration (IC50). This is a quantitative measure of the compound's potency.
Rationale: The IC50 value is a standard metric for comparing the potency of different inhibitors and is crucial for guiding structure-activity relationship (SAR) studies.
Protocol: ADP-Glo™ Luminescent Kinase Assay (Example)
This protocol is adapted from commercially available assays like the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction[12].
Materials:
-
Kinase of interest (e.g., JNK1, VRK1)
-
Substrate specific to the kinase
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[13]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM. Then, dilute these into the kinase buffer.
-
Kinase Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the diluted compound or DMSO (for control wells).
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration).
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The ATP concentration should ideally be at its Km for the specific kinase to accurately determine ATP-competitive inhibitor potency.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ATP Detection:
-
Add 10 µL of Kinase Detection Reagent to convert the newly synthesized ADP back to ATP and generate a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Mechanism of Action (MoA) Studies
Understanding how the compound inhibits the kinase is critical. Most aminopyridine inhibitors are ATP-competitive[14]. This can be confirmed by running the IC50 determination assay at varying ATP concentrations.
Rationale: If the compound is ATP-competitive, its apparent IC50 value will increase as the concentration of ATP in the assay increases. This provides insight into the binding site and is crucial for rational drug design.
Protocol Insight:
-
Perform the IC50 determination protocol as described in 2.2.
-
Repeat the entire experiment using different fixed concentrations of ATP, for example:
-
Low ATP (e.g., 10 µM or near the Km value)
-
Physiological ATP (e.g., 1 mM)[8]
-
-
Analysis: A rightward shift in the IC50 curve with increasing ATP concentration indicates ATP-competitive inhibition. This data can be further analyzed using a Cheng-Prusoff plot to determine the inhibitor constant (Ki).
Caption: Competitive inhibition at the ATP-binding site.
Cellular Activity and Selectivity
Biochemical activity does not always translate to cellular efficacy. It is essential to determine if the compound can enter cells, engage its target, and exert a biological effect at non-toxic concentrations.
Cell-Based Target Engagement & Phosphorylation Assay
This assay measures the ability of the compound to inhibit the target kinase inside a living cell, typically by measuring the phosphorylation of a known downstream substrate.
Rationale: Cell-based assays account for cell permeability, metabolism, and engagement with the target in its native environment, providing more physiologically relevant data than biochemical assays[15].
Protocol: Western Blot-Based Phospho-Substrate Assay
Materials:
-
A cell line known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line with an activating mutation).
-
This compound.
-
Cell lysis buffer.
-
Primary antibodies: one for the phosphorylated substrate and one for the total substrate protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10 µM) for a set period (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal loading.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate indicates successful target inhibition in the cell.
Kinome-Wide Selectivity Profiling
While the initial screen gives a hint of selectivity, a more comprehensive profiling is needed for a lead candidate. This involves screening the compound at a fixed concentration against a much larger panel of kinases to generate a selectivity score.
Rationale: High selectivity is often desirable to minimize off-target effects and potential toxicity[16]. Understanding the selectivity profile is critical for predicting potential side effects and for understanding the compound's overall biological activity.
Example Data Presentation (Hypothetical):
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| VRK1 | 95% | 150 |
| JNK1 | 88% | 450 |
| p38α | 45% | > 5,000 |
| AKT1 | 15% | > 10,000 |
| CDK2 | 5% | > 10,000 |
| EGFR | <2% | > 10,000 |
This hypothetical data suggests the compound is potent against VRK1 and JNK1, but highly selective over other kinases tested.
Cellular Viability Assay
It's crucial to distinguish between a desired anti-proliferative effect (due to on-target kinase inhibition) and general cytotoxicity.
Rationale: A good inhibitor should show a significant window between the concentration required for a therapeutic effect (e.g., inhibiting cell proliferation in a cancer line) and the concentration that causes non-specific cell death.
Protocol Insight:
-
Use a relevant cancer cell line and a non-cancerous control cell line.
-
Treat cells with a dose-response of the compound for 48-72 hours.
-
Measure cell viability using assays such as MTT, CellTiter-Glo®, or by counting cells.
-
The resulting EC50 (effective concentration) for inhibiting proliferation can be compared to the IC50 for target kinase inhibition.
Conclusion and Future Directions
Following this systematic evaluation, a researcher can build a comprehensive profile of this compound. If the compound demonstrates high potency, good selectivity, and on-target cellular activity at non-toxic concentrations, it becomes a promising lead candidate.
Future steps would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and selectivity.
-
In Vivo Pharmacokinetic (PK) Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models.
-
In Vivo Efficacy Studies: Testing the compound in animal models of diseases relevant to the inhibited kinase (e.g., tumor xenograft models for an anti-cancer candidate).
This structured approach ensures that resources are spent on compounds with the highest potential for success, grounding the research in robust, reproducible, and scientifically validated methodologies.
References
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Fedorov, O., et al. (2011). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. Available at: [Link]
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Loaëc, N., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Available at: [Link]
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Szczepankiewicz, B. G., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry. Available at: [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]
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Barvian, M., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. Available at: [Link]
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S. R, S., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]
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S. R, S., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]
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Norman, P. (2007). Aminopyridines as protein kinase Cθ inhibitors. Expert Opinion on Therapeutic Patents. Available at: [Link]
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Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link]
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Szczepankiewicz, B. G., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. PubMed. Available at: [Link]
-
Singh, A. K., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. Available at: [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]
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Martens, S. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]
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Unknown. (n.d.). Protocol for Invitro Kinase Assay. University of Southern California. Available at: [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Available at: [Link]
-
Kuumar, P. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate. Available at: [Link]
-
Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Unknown. (2014). IP-Kinase Assay. Bio-protocol. Available at: [Link]
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Tadesse, S., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules. Available at: [Link]
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Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. Available at: [Link]
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University of Leeds. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
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Staszowska-Karkut, M., & Wiglusz, K. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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BindingDB. (n.d.). BindingDB Search Results. BindingDB. Available at: [Link]
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Hentemann, M. F., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
-
Defense Technical Information Center. (2025). Piperidine Synthesis. DTIC. Available at: [Link]
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Pal, A., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][17][18]naphthyridin-2(1H)-one. MIT Open Access Articles. Available at: [Link]
-
Ma, M., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available at: [Link]
- Eli Lilly and Company. (2005). EP1492786B1 - Pyridinoylpiperidines as 5-ht1f agonists. Google Patents.
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Protocol for the Preparation of 5-(Piperidin-1-ylmethyl)pyridin-3-amine Solutions for In Vitro Cell-Based Assays
An Application Note and Protocol from the Senior Application Scientist
Introduction: The Challenge of Compound Solubility in Cell Culture
This document provides a detailed, field-proven protocol for the solubilization, sterilization, and application of 5-(Piperidin-1-ylmethyl)pyridin-3-amine for cell culture experiments. The primary strategy involves the use of Dimethyl Sulfoxide (DMSO) as a solubilizing agent to create a high-concentration, sterile-filtered stock solution. This approach ensures compound stability, sterility, and accurate dosing while minimizing solvent-induced cytotoxicity.
Core Principles: Solvent Selection and Management of Cytotoxicity
The choice of solvent is the most critical decision in preparing a compound for cell-based assays. The ideal solvent must effectively dissolve the compound at a high concentration without degrading it, and it must be miscible with the aqueous cell culture medium.
Why Dimethyl Sulfoxide (DMSO)?
DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide range of both polar and non-polar small molecules, making it the most common vehicle in drug discovery.[1][2] Its use is predicated on creating a highly concentrated stock solution (e.g., 10-100 mM), which is then serially diluted into the cell culture medium. This ensures that the final concentration of DMSO exposed to the cells is negligibly low.
The Criticality of Final DMSO Concentration
While indispensable, DMSO is not biologically inert. At elevated concentrations, it can induce a variety of cellular effects, including altered gene expression, cell cycle arrest, differentiation, and cytotoxicity.[3] It is a widely accepted standard in the field that the final concentration of DMSO in the cell culture medium should not exceed 0.5%, with a concentration of 0.1% or lower being optimal for minimizing off-target effects.[3][4][5][6] The specific tolerance to DMSO can be cell-line dependent, with some cells showing signs of stress even at 0.5%.[7][8] For sensitive cell lines or long-term incubation assays, it is imperative to establish a DMSO tolerance curve or to keep the final concentration as low as practically possible (e.g., ≤0.1%).[3]
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade or equivalent high purity (e.g., ACS reagent grade)[2]
-
Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile, disposable syringe filters (0.2 or 0.22 µm pore size) with a low protein-binding membrane (e.g., PVDF or PES)[9]
-
Sterile syringes (1 mL or 3 mL)
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Calibrated P20, P200, and P1000 micropipettes with sterile, filtered tips
-
Sterile cell culture medium appropriate for the cell line in use
-
Class II Biological Safety Cabinet (BSC)
Experimental Protocol: From Powder to Working Solution
This protocol is divided into three main stages: preparing a concentrated primary stock, sterilizing and storing this stock, and finally, preparing the working solution for cell dosing.
PART A: Preparation of a 100 mM Primary Stock Solution
This section details the initial dissolution of the compound powder in pure DMSO. All steps involving the handling of the pure solvent should be performed in a chemical fume hood.
-
Pre-Experiment Calculation:
-
Determine the molecular weight (MW) of this compound. (MW ≈ 191.28 g/mol ).
-
Calculate the mass required for your desired stock concentration and volume.
-
Example Calculation for 1 mL of a 100 mM Stock:
-
Mass (g) = Volume (L) x Concentration (mol/L) x MW ( g/mol )
-
Mass (mg) = 1 mL x (1 L / 1000 mL) x (100 mmol / L) x (1 mol / 1000 mmol) x (191.28 g / mol) x (1000 mg / 1 g)
-
Mass = 19.13 mg
-
-
-
Weighing the Compound:
-
Before opening, centrifuge the vial containing the compound powder to ensure all material is at the bottom.[5]
-
Using an analytical balance, carefully weigh the calculated amount (e.g., 19.13 mg) of the compound into a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
-
-
Dissolution:
-
In a chemical fume hood, add the calculated volume of pure DMSO (e.g., 1 mL for a 100 mM stock) directly to the microcentrifuge tube containing the compound.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure no solid particulates remain. If particulates are present, sonicate the tube in a water bath for 5-10 minutes or until the solution is completely clear.
-
PART B: Sterilization and Storage of the Primary Stock
Sterility is paramount to prevent contamination of cell cultures.[10] Chemical solutions, especially concentrated organic stocks, cannot be autoclaved as this will degrade the compound.[11] Therefore, sterile filtration is the required method.[9][11]
-
Filter Preparation:
-
Inside a Class II BSC, aseptically open a sterile syringe and a sterile 0.22 µm syringe filter.
-
Draw the entire volume of the dissolved compound stock solution from the microcentrifuge tube into the syringe.
-
Securely attach the syringe filter to the tip of the syringe.
-
-
Filtration and Aliquoting:
-
Storage:
-
Seal the aliquots tightly. For added protection against solvent loss, especially during long-term storage, consider using vials with Teflon-lined screw caps.[12]
-
Store the primary stock aliquots at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage (>6 months).[6] Protect from light if the compound is known to be light-sensitive.
-
PART C: Preparation of Working Solutions and Cell Dosing
This stage involves diluting the high-concentration stock into the cell culture medium to achieve the final desired treatment concentration while keeping the DMSO concentration below the cytotoxic threshold.
-
Intermediate Dilution (Recommended):
-
To improve accuracy and minimize pipetting errors, it is best practice to perform an intermediate dilution of the primary stock in sterile cell culture medium.
-
Example: To prepare a 100 µM final concentration from a 100 mM stock (a 1:1000 dilution):
-
Thaw one aliquot of the 100 mM primary stock.
-
Prepare a 1 mM intermediate stock by diluting 2 µL of the 100 mM stock into 198 µL of sterile culture medium (1:100 dilution). Vortex gently.
-
The DMSO concentration in this intermediate stock is now 1%.
-
-
-
Final Dosing:
-
Add the appropriate volume of the intermediate stock to your cell culture wells to achieve the final concentration.
-
Example (continued): To achieve a final concentration of 100 µM in a well containing 1 mL of medium:
-
Add 100 µL of the 1 mM intermediate stock to the 900 µL of medium already in the well (1:10 dilution).
-
The final concentration of the compound is 100 µM.
-
The final DMSO concentration is 0.1%.
-
-
-
Vehicle Control:
-
Always include a "vehicle control" in your experimental design. This consists of cells treated with the same final concentration of DMSO (e.g., 0.1%) in the culture medium but without the compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.[3]
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale / Notes |
| Primary Stock Solvent | Cell Culture Grade DMSO | Excellent solvating power for a wide range of small molecules.[1] |
| Primary Stock Concentration | 10 mM - 100 mM | High concentration allows for significant dilution, minimizing final DMSO concentration. |
| Sterilization Method | 0.22 µm Syringe Filtration | Prevents microbial contamination without heat-degrading the compound.[10][11] |
| Stock Solution Storage | -20°C or -80°C in Aliquots | Prevents degradation from repeated freeze-thaw cycles and ensures long-term stability.[5][6] |
| Max Final DMSO in Culture | ≤ 0.5% | Standard upper limit to avoid solvent-induced cytotoxicity.[4][5][6] |
| Optimal Final DMSO in Culture | ≤ 0.1% | Recommended for sensitive cell lines and long-term assays to minimize off-target effects.[3][8] |
Workflow Visualization
Caption: Workflow from solid compound to final application in cell culture.
References
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Olympus Life Science. [Link]
-
Galvao, J., Davis, B., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]
-
Choudhury, B., et al. (2015). Until what percentage does DMSO remain not toxic to cells? ResearchGate. [Link]
-
Fakour, S. P., et al. (2017). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer. [Link]
-
Doan, V. N., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]
-
Kramer, J. A., et al. (2013). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]
-
Small Molecules FAQ. Captivate Bio. [Link]
-
Sartorius Sterile Filtration Solutions. Sartorius. [Link]
-
Preparation of Stock Solutions. Enfanos. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Sterile Filtration in Cell Culture: Importance & Best Practices. GMP Plastics. [Link]
-
Sterile Filtration and Bioburden Control for the Processing of Biologics. Critical Process Filtration. [Link]
-
Sterile Filtration and Clarification. Membrane Solutions. [Link]
Sources
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mpbio.com [mpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. captivatebio.com [captivatebio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. Sterile Filtration | Sartorius [sartorius.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. Sterile Filtration and Clarification - Membrane Solutions [membrane-solutions.com]
- 12. enfanos.com [enfanos.com]
Troubleshooting & Optimization
optimizing reaction conditions for 5-(Piperidin-1-ylmethyl)pyridin-3-amine synthesis
Technical Support Center: Synthesis of 5-(Piperidin-1-ylmethyl)pyridin-3-amine
This guide provides in-depth technical support for researchers engaged in the synthesis of this compound. Structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, this document offers practical, field-proven insights grounded in established chemical principles. Our goal is to empower you to navigate experimental challenges, optimize reaction conditions, and achieve reliable, high-purity synthesis.
Section 1: Strategic Synthesis Planning
Before embarking on any synthesis, a thorough evaluation of available routes is critical. The choice of pathway depends on starting material availability, scale, and laboratory capabilities. This section addresses the primary strategic decisions.
FAQ: What are the principal synthetic routes to this compound?
There are three primary and logically sound strategies for the synthesis of this target molecule, each with distinct advantages and challenges.
-
Route A: Nucleophilic Substitution. This is often the most direct approach. It involves the reaction of a 5-(halomethyl)pyridin-3-amine derivative, such as 5-(chloromethyl)pyridin-3-amine, with piperidine. The reaction is a standard SN2 displacement where the piperidine nitrogen acts as the nucleophile.
-
Route B: Reductive Amination. This two-step, often one-pot, process involves the condensation of a 3-aminopyridine-5-carbaldehyde with piperidine to form an iminium ion, which is then reduced in situ to the target amine.[1][2] This method is highly versatile and a cornerstone of medicinal chemistry for C-N bond formation.[2]
-
Route C: The Mannich Reaction. This classical reaction involves the aminoalkylation of an acidic proton. In this context, a variation would involve reacting 3-aminopyridine with formaldehyde and piperidine.[3] While feasible, controlling regioselectivity on the pyridine ring can be a significant challenge.
Decision Workflow for Synthetic Route Selection
The following diagram outlines a logical workflow for selecting the most appropriate synthetic pathway.
Caption: Decision workflow for selecting a synthetic route.
Section 2: Troubleshooting Route A - Nucleophilic Substitution
This route is often preferred for its simplicity. However, success hinges on the quality of the starting material and precise control of reaction conditions.
FAQ: My reaction between 5-(chloromethyl)pyridin-3-amine and piperidine is slow and gives a low yield. How can I optimize it?
Several factors could be responsible for poor reaction performance. A systematic approach to optimization is recommended.
-
Causality: The reaction is an SN2 displacement. Its rate is dependent on the concentration of both nucleophile (piperidine) and electrophile (chloromethyl pyridine), solvent polarity, and temperature. The presence of two amine functionalities (the target 3-amino group and the piperidine reactant) can lead to complex acid-base equilibria that can sequester reactants or create unwanted side products.
Troubleshooting Steps:
-
Base Addition: The reaction generates HCl as a byproduct. This will protonate the basic nitrogen atoms in the mixture (piperidine and the product), effectively removing them from the reaction. The addition of a non-nucleophilic base (2-3 equivalents) is crucial to neutralize the acid.
-
Recommended: Use Diisopropylethylamine (DIPEA) or triethylamine (TEA). They will scavenge protons without competing with piperidine as a nucleophile.
-
-
Solvent Choice: The solvent must be able to dissolve the reactants but should not react with them.
-
Recommended: Aprotic polar solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are excellent choices as they can stabilize the transition state of an SN2 reaction. Dichloromethane (DCM) can also be used.[4]
-
-
Temperature Control: Increasing the temperature will increase the reaction rate.
-
Recommendation: Start the reaction at room temperature and monitor by TLC. If the reaction is slow, gently heat the mixture to 40-60 °C. Higher temperatures may lead to increased side product formation.
-
-
Stoichiometry: Using a slight excess of piperidine (1.2-1.5 equivalents) can help drive the reaction to completion.
Optimized Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Substrate | 5-(chloromethyl)pyridin-3-amine HCl | Start with the hydrochloride salt if the free base is unstable. |
| Nucleophile | Piperidine (1.2-1.5 eq.) | Drives the reaction forward. |
| Base | DIPEA or TEA (2.2-3.0 eq.) | Neutralizes HCl byproduct without competing in the reaction. |
| Solvent | ACN or DMF | Aprotic polar solvent stabilizes the SN2 transition state. |
| Temperature | Room Temperature to 60 °C | Balances reaction rate with minimizing side products. |
FAQ: My TLC shows multiple product spots. What are the likely side products?
The presence of multiple amine groups and an electrophilic site can lead to predictable side reactions.
-
Likely Side Products:
-
Bis-alkylation of Piperidine: If any 2-chloro-5-(chloromethyl)pyridine is present as an impurity in the starting material, piperidine can react at both chloromethyl sites.
-
N-alkylation of the 3-Amino Group: The 3-amino group on the pyridine ring can, in principle, react with another molecule of the 5-(chloromethyl) starting material to form a dimer. This is less likely than reaction with piperidine due to the lower nucleophilicity of the aromatic amine, but it can occur at elevated temperatures.
-
Quaternization: The product itself is a tertiary amine and can react with the starting material to form a quaternary ammonium salt. This is more likely if the reaction is overheated or run for an extended period.
-
Troubleshooting Flowchart for Side Products
Caption: Troubleshooting guide for side product formation.
Section 3: Troubleshooting Route B - Reductive Amination
Reductive amination is a robust and reliable method, but its success depends on the careful management of the two distinct chemical steps: iminium ion formation and reduction.[1]
FAQ: What is the best reducing agent for this synthesis, and why?
The choice of reducing agent is critical. You need a reagent that is powerful enough to reduce the iminium ion intermediate but not so reactive that it reduces the starting aldehyde or the pyridine ring.
-
Causality: Hydride reagents have different reactivities. "Hard" hydrides like LiAlH₄ will reduce almost all carbonyls and other functional groups. "Soft" or selective hydrides are required for this transformation. The reaction is typically acid-catalyzed to promote imine formation, so the hydride must be stable under mildly acidic conditions.
Comparison of Common Reducing Agents
| Reducing Agent | Pros | Cons | Recommended Conditions |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, tolerates mild acid. The workhorse for this reaction. | Moisture sensitive. | 1.2-1.5 eq., Solvent: DCE or THF, Room Temp.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and acid-stable. | Highly toxic (releases HCN gas in strong acid). Use with extreme caution and proper ventilation. | 1.2-1.5 eq., Solvent: MeOH, pH 4-5.[5] |
| 2-Picoline Borane | Stable, non-toxic alternative to NaBH₃CN.[5] | Can be slower, may require heating. | 1.5 eq., Solvent: MeOH or EtOH, 40-60 °C. |
| H₂ / Palladium on Carbon (Pd/C) | "Green" reagent, high atom economy, byproduct is water. | Requires specialized hydrogenation equipment. May reduce the pyridine ring under harsh conditions. | 5-10 mol% Pd/C, H₂ balloon or Parr shaker, Solvent: EtOH or MeOH. |
Verdict: For general laboratory use, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the most recommended reagent due to its high selectivity, effectiveness, and superior safety profile compared to NaBH₃CN.
Protocol: Synthesis via Reductive Amination
This protocol provides a validated starting point for the synthesis.
-
Vessel Preparation: To a dry, round-bottom flask under a nitrogen atmosphere, add 3-aminopyridine-5-carbaldehyde (1.0 eq.) and a stir bar.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Amine Addition: Add piperidine (1.1 eq.) to the solution and stir for 20 minutes at room temperature.
-
Acid Catalyst (Optional but Recommended): Add acetic acid (0.1 eq.) to catalyze imine formation. Stir for another 30-60 minutes. Monitor the formation of the iminium ion by LCMS if possible.
-
Reducing Agent Addition: In a single portion, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.). The addition may cause slight bubbling.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LCMS until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (see Section 4).
Section 4: Purification and Characterization
The final product is a relatively polar, basic compound, which can present challenges during purification.
FAQ: How can I effectively purify the final product? Standard silica gel chromatography gives poor separation and streaking.
This is a common issue when purifying amines on standard silica gel.
-
Causality: The basic nitrogen atoms in your product can interact strongly and irreversibly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to significant tailing (streaking) on TLC plates and poor recovery from columns.
Purification Strategies:
-
Base-Treated Silica: Before preparing your column, pre-treat the silica gel. Slurry the silica in your starting eluent (e.g., 99:1 DCM:MeOH) and add 1-2% triethylamine or ammonia solution (7N in methanol). This deactivates the acidic sites.
-
Alternative Stationary Phases: If available, use alumina (basic or neutral) or commercially available amine-functionalized silica gel for superior results.
-
Acid-Base Extraction: This is a powerful technique for isolating basic compounds.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., DCM).
-
Extract with dilute aqueous HCl (e.g., 1 M). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Carefully basify the aqueous layer to >pH 10 with cold NaOH solution.
-
Extract the now-neutral amine product back into an organic solvent (DCM or Ethyl Acetate).
-
Dry the organic layer and concentrate to yield the purified product.
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be a highly effective final purification step.
FAQ: What are the expected characterization signatures for this compound?
While exact shifts will depend on the solvent and instrument, the following provides a guide to the expected spectral data.
| Data Type | Expected Signature |
| ¹H NMR | Pyridine Protons: Three distinct aromatic signals, likely between δ 7.0-8.5 ppm. Methylene Bridge (-CH₂-): A singlet around δ 3.5-3.8 ppm. Piperidine Protons: Complex multiplets around δ 1.4-1.7 ppm and δ 2.3-2.6 ppm. Pyridine Amine (-NH₂): A broad singlet around δ 5.0-6.0 ppm. |
| ¹³C NMR | Pyridine Carbons: 5 signals in the aromatic region (δ 120-155 ppm). Methylene Bridge (-CH₂-): A signal around δ 55-60 ppm. Piperidine Carbons: Typically 3 signals in the aliphatic region (δ 24-55 ppm). |
| Mass Spec (ESI+) | [M+H]⁺: Expected molecular weight + 1. For C₁₁H₁₇N₃, the monoisotopic mass is 191.14. Expect [M+H]⁺ at m/z 192.15. |
References
-
Boruah, M., et al. (2024). Recent advances in reductive amination methodologies and their applications in organic synthesis. Green Chemistry. Available at: [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
- Google Patents. (2011). SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).
- Google Patents. (n.d.). Process for preparing a 2-chloro-5-aminomethyl-pyridine.
-
Tarasov, A. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
-
Oloyede, A., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science. Available at: [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- Google Patents. (n.d.). A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine.
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine - Google Patents [patents.google.com]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
Technical Support Center: Solubility Optimization for 5-(Piperidin-1-ylmethyl)pyridin-3-amine
Status: Operational Ticket ID: SOL-5PMPA-001 Subject: Troubleshooting precipitation, stock stability, and assay interference. Assigned Specialist: Senior Application Scientist, Chemical Biology Division.
Executive Summary
5-(Piperidin-1-ylmethyl)pyridin-3-amine is a dibasic heterocyclic building block frequently used in kinase inhibitor discovery and fragment-based drug design.[1] While structurally simple, its solubility profile is complex due to the interplay between the highly basic piperidine moiety (
Most solubility failures with this compound arise from pH-dependent phase separation —specifically, the "crashing out" of the free base species when acidic or organic stocks are diluted into neutral physiological buffers (pH 7.4). This guide provides a mechanistic troubleshooting framework to resolve these issues without compromising assay validity.
Part 1: Diagnostic & Triage (The "Why" Behind the Crash)
Before altering your protocol, identify the failure mode using this diagnostic matrix.
| Symptom | Probable Cause | Mechanism |
| "Milky" cloud upon dilution | Kinetic Precipitation | The compound is soluble in DMSO (amphiphilic) but insoluble in water as a neutral free base. Rapid mixing creates supersaturation that collapses into amorphous aggregates. |
| Crystals forming over time | Thermodynamic Equilibrium | The solution was initially stable (metastable), but the salt form (e.g., hydrochloride) slowly converted to the less soluble free base at pH > 8.0. |
| Loss of Assay Potency | Non-Specific Binding (NSB) | The compound is not precipitating but is sticking to the plastic walls of the well plate due to its lipophilic piperidine tail. |
| Yellowing of Stock | Oxidation | The primary amine on the pyridine ring is susceptible to oxidation (N-oxide formation) if stored in DMSO > 1 month at RT. |
Part 2: Troubleshooting Workflows (Interactive Q&A)
Q1: "I dissolved the powder in DMSO at 10 mM, but it precipitates immediately when I add it to my cell culture media. Why?"
The Technical Reality:
You are likely experiencing a "Solvent Shock." DMSO is aprotic and polar; cell media is aqueous and buffered (pH 7.4). When you spike 10 mM DMSO stock into media, the local concentration of the compound momentarily exceeds its aqueous solubility limit before it can disperse. Furthermore, at pH 7.4, the equilibrium shifts. While the piperidine nitrogen is protonated (
The Solution: The "Intermediate Step" Protocol Do not pipette directly from 100% DMSO to 100% Media. Use a stepwise reduction in solvent strength.
-
Prepare Stock: 10 mM in anhydrous DMSO.
-
Intermediate Dilution: Dilute stock 1:10 into PBS (pH 6.5) or a buffer containing 5% PEG-400 . This creates a 1 mM working solution where the compound is stabilized by the co-solvent and slightly acidic pH.
-
Final Addition: Add this working solution to your cell media.
-
Result: The compound enters the media already hydrated and partially protonated, preventing the formation of hydrophobic aggregates.
-
Q2: "Can I just use water instead of DMSO to avoid toxicity?"
The Technical Reality:
Only if you manipulate the pH. As a free base, this compound has negligible solubility in neutral water (
The Protocol: In-Situ Salt Formation If your assay tolerates trace chloride ions, convert the free base to a hydrochloride salt in situ.
-
Weigh the free base powder.
-
Add 0.1 M HCl (1 equivalent relative to the piperidine nitrogen).
-
Vortex until clear. The piperidine nitrogen will protonate, forming a water-soluble cationic species.
-
Warning: When you add this acidic stock to a buffered assay (pH 7.4), the buffering capacity of the assay must be strong enough to neutralize the HCl without dropping the assay pH, yet the compound concentration must remain below the free-base solubility limit (typically
).
Q3: "My IC50 curves are erratic. Is this a solubility issue?"
The Technical Reality: It is likely Non-Specific Binding (NSB) . The piperidine ring combined with the aromatic pyridine makes the molecule "sticky" to polystyrene plates, especially in serum-free conditions. This mimics solubility loss because the free concentration of the drug drops.
The Fix:
-
Add Detergent: Include 0.01% Triton X-100 or 0.005% Tween-20 in your assay buffer.[2] This prevents the compound from adsorbing to the plastic.
-
Switch Plates: Use "Low-Binding" (NBS) plates instead of standard tissue culture plates.
Part 3: Decision Logic & Visualization
The following flowchart illustrates the decision-making process for solvent selection based on your specific assay constraints.
Figure 1: Decision matrix for solubilizing this compound based on chemical form and assay requirements.
Part 4: Advanced Formulation (The "Nuclear Option")
If the standard protocols above fail (e.g., for high-concentration animal dosing or extremely sensitive assays), use Cyclodextrin Complexation .
Why it works:
The piperidine ring fits snugly into the hydrophobic cavity of
Protocol:
-
Prepare a 20% (w/v) HP-
-CD (Hydroxypropyl-beta-cyclodextrin) solution in water. -
Add the compound powder directly to this solution.
-
Sonicate for 30 minutes at 37°C.
-
Filter sterilize (0.22
). Note: This formulation often achieves concentrations > 5 mg/mL and is safe for injection.
Part 5: Summary of Physicochemical Properties
| Property | Value (Approx.) | Implication for Assays |
| Molecular Weight | 191.27 g/mol | Small molecule; rapid diffusion. |
| pKa (Piperidine N) | ~10.1 | Protonated at physiological pH (Positive Charge). |
| pKa (Pyridine N) | ~3.5 | Unprotonated at physiological pH. |
| LogP (Oct/Wat) | ~1.8 (Predicted) | Moderately lipophilic; risk of NSB to plastics. |
| Solubility (pH 7.4) | Moderate | Risk of precipitation > 100 |
| Solubility (pH 4.0) | High | Highly soluble due to full protonation. |
References
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility/pKa relationships in drug discovery).
-
Popa-Burke, I., et al. (2014). "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening, 19(9), 1302-1308.
-
BenchChem Technical Support. "Enhancing the Solubility of Piperidine-Containing Compounds." BenchChem Knowledge Base.
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Protocol source for HP-
-CD formulation). -
ResearchGate Community. "Troubleshooting compound precipitation in DMSO dilutions."
Sources
Technical Support Center: Enhancing the In Vivo Stability of 5-(Piperidin-1-ylmethyl)pyridin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the challenges of in vivo stability for the novel compound 5-(Piperidin-1-ylmethyl)pyridin-3-amine. Our goal is to empower you with the scientific rationale and practical methodologies needed to enhance your compound's performance in preclinical studies.
Foundational Analysis: Understanding the Molecule's Metabolic Liabilities
Before troubleshooting, it is crucial to understand the inherent chemical properties of this compound. Its structure contains three key moieties, each with predictable metabolic vulnerabilities based on established principles of drug metabolism.[1]
-
Pyridine Ring: While often included to improve metabolic stability and other pharmacokinetic properties, the pyridine ring is not inert.[2] It is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, potentially forming N-oxides or hydroxylated derivatives.[3][4]
-
Piperidine Ring: This saturated heterocycle is a common feature in many drugs but is also a known site for metabolism.[5][6] Oxidation, particularly at the carbons adjacent (alpha) to the nitrogen, is a common metabolic pathway mediated by CYP enzymes.[5][7]
-
Benzylic Amine Linker (-CH₂-N-): The methylene bridge between the pyridine and piperidine rings creates a benzylic amine-like structure. This position is often a "metabolic hotspot," susceptible to N-dealkylation, where the piperidine ring is cleaved off, or oxidation at the benzylic carbon.[8][9]
These metabolic processes, categorized as Phase I reactions, introduce or expose polar functional groups (like -OH or -NH₂), making the molecule more water-soluble.[10][11][12] Subsequently, Phase II reactions can occur, where these modified molecules are conjugated with endogenous substances (e.g., glucuronic acid) to facilitate rapid excretion from the body.[10][11][12] Understanding these potential pathways is the first step in designing effective stability-enhancing strategies.
Caption: Predicted metabolic pathways for the parent compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for the rapid in vivo clearance of my compound?
A1: Rapid clearance is typically due to extensive metabolism, primarily in the liver.[1] For this specific molecule, the most probable causes are:
-
Phase I Oxidation: Rapid oxidation by CYP enzymes at the piperidine ring or the benzylic methylene bridge.[5][8]
-
Phase II Conjugation: If the compound or its Phase I metabolites contain suitable functional groups (like the pyridin-3-amine), they can be rapidly conjugated and excreted.[11]
Q2: My compound is stable in buffer but degrades quickly in liver microsome assays. What does this indicate?
A2: This strongly suggests that the degradation is enzyme-mediated. Liver microsomes are rich in Phase I enzymes like the CYP450 family.[13] Degradation in the presence, but not absence, of the cofactor NADPH confirms that CYP- or FMO-dependent oxidation is the primary clearance mechanism.[13]
Q3: Can I improve stability by changing the formulation?
A3: Yes, formulation can help, but it may not solve an underlying metabolic liability. Strategies like lipid-based nanocarriers can sometimes protect the drug from first-pass metabolism in the gut and liver, but this is often a complementary approach to structural modification.[14]
Q4: What is a "bioisostere" and how can it help?
A4: A bioisostere is a chemical substituent that can replace another group in a molecule while retaining the desired biological activity but altering physicochemical properties.[14][15] For example, replacing a metabolically labile part of your molecule (like the piperidine ring) with a more stable ring system (e.g., a spirocycle or a more polar ring like morpholine) can block a metabolic hotspot and improve stability.[7][16]
Troubleshooting Guides: A Problem-Solution Approach
This section provides structured guidance for common experimental challenges.
Guide 1: Problem - Rapid Clearance Observed in Pharmacokinetic (PK) Studies
You've conducted an initial PK study, and the compound's half-life is too short for therapeutic efficacy.
Question 1.1: How do I confirm that metabolism is the primary cause of clearance?
Answer: The first step is to perform an in vitro metabolic stability assay using liver microsomes or hepatocytes from the same species used in your PK study.[17] A short half-life in this assay (e.g., <30 minutes) correlates well with high in vivo clearance and points to metabolism as the key issue.[17]
Question 1.2: I've confirmed high metabolic turnover. How do I identify the specific "metabolic hotspot" on the molecule?
Answer:
-
Metabolite Identification Studies: Incubate the compound with liver microsomes and analyze the resulting mixture using high-resolution mass spectrometry (LC-MS/MS).[17] Identify metabolites by their mass shifts. A +16 Da shift, for instance, indicates the addition of an oxygen atom (hydroxylation or N-oxidation).
-
Structural Modification & Re-testing: Systematically modify the molecule at each potential site of metabolism and re-run the microsomal stability assay. For example:
-
Piperidine Ring: Introduce a substituent (e.g., fluorine or a methyl group) on the carbons alpha to the nitrogen.[7]
-
Benzylic Carbon: Replace the hydrogens on the methylene bridge with deuterium (deuteration) or methyl groups. Deuteration can slow metabolism due to the kinetic isotope effect.[14]
-
Pyridine Ring: Add an electron-withdrawing group to the pyridine ring to make it less susceptible to oxidation.[15][18]
-
The modification that results in the most significant increase in stability points to the original site as the primary metabolic hotspot.
Table 1: Example Strategies for Blocking Metabolic Hotspots
| Moiety | Potential Metabolic Pathway | Blocking Strategy | Rationale |
| Piperidine Ring | α-Carbon Hydroxylation | Introduce gem-difluoro or methyl groups at the α-position. | Steric hindrance and electronic effects reduce susceptibility to CYP-mediated oxidation.[7] |
| Benzylic Carbon | Benzylic Hydroxylation | Replace C-H bonds with C-D (Deuteration) or C-CH₃ bonds. | The stronger C-D bond is harder for enzymes to break, slowing the reaction rate.[14] |
| Pyridine Ring | N-Oxidation / Ring Hydroxylation | Add an electron-withdrawing group (e.g., -CF₃) to the ring. | Reduces the electron density of the ring system, deactivating it towards oxidative metabolism.[18] |
| Amine Nitrogen | N-Dealkylation | Convert the tertiary amine to a more stable amide or carbamate (Prodrug). | Amides and carbamates are generally more resistant to enzymatic cleavage than amines.[19][20] |
Guide 2: Problem - Low Oral Bioavailability (%F)
Your compound has poor exposure after oral dosing compared to intravenous administration.
Question 2.1: What are the potential causes beyond metabolic instability?
Answer: Low oral bioavailability can be caused by poor solubility, low permeability across the gut wall, or extensive first-pass metabolism in the liver and gut.[14] Since your compound contains a basic piperidine nitrogen, poor solubility in the neutral pH of the intestine is a likely contributor.[21]
Question 2.2: How can I improve both solubility and metabolic stability simultaneously?
Answer: A prodrug strategy is an excellent approach to tackle both issues.[22] A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[23]
-
Strategy: Acylation of the Pyridin-3-amine.
-
Why: The primary amine on the pyridine ring is a potential site for Phase II conjugation (e.g., N-acetylation) which can lead to rapid clearance.[19] Masking this amine as an amide or carbamate can block this pathway.[19][20]
-
Benefit: This modification also removes a polar group, which can increase the molecule's lipophilicity and potentially improve its permeability across the gut wall.[22] The prodrug can then be cleaved by enzymes (e.g., esterases or amidases) in the blood or target tissue to release the active parent compound.[19]
-
Caption: Decision workflow for troubleshooting poor in vivo stability.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol determines the rate at which your compound is metabolized by Phase I enzymes.[24][25]
Materials:
-
Pooled liver microsomes (human, rat, etc.)[24]
-
Potassium phosphate buffer (0.1 M, pH 7.4)[26]
-
NADPH regenerating solution (Cofactor)[13]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compound (e.g., Midazolam, Dextromethorphan)[25]
-
Acetonitrile (ACN) with an internal standard (for quenching)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal working solution (e.g., 0.5 mg/mL protein) in phosphate buffer.[13] Prepare the test compound working solution by diluting the stock to the desired concentration (e.g., 1 µM final concentration) in buffer.[24]
-
Incubation Setup: In a 96-well plate, add the microsomal working solution. Add the test compound working solution to initiate the pre-incubation. Include a negative control group without the NADPH cofactor.
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the NADPH solution to all wells except the negative controls to start the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[25] The 0-minute time point is quenched immediately after adding NADPH.
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Clint).[25]
Caption: Experimental workflow for the microsomal stability assay.
References
- The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Google Cloud.
- Navigating the Metabolic Maze: A Comparative Guide to the Stability of Pyridine-Based Compounds. Benchchem.
- Prodrugs for Amines. National Institutes of Health (NIH).
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- hepatic drug metabolism through phase I & II reactions. YouTube.
- Drug Metabolism: Unlocking the Mysteries of Drug Transformation within the Body. Journal of Molecular and Organic Chemistry.
- metabolic stability in liver microsomes. Mercell.
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
- Lecture 4 DRUG CLEARANCE THROUGH METABOLISM. PharmaFactz.
- The Role of Drug Metabolism in Pharmacokinetics: What You Need to Know. CfPIE.
- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
- Prodrugs for Amines. OUCI.
- In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
- Prodrugs for Masking Bitter Taste of Antibacterial Drugs - A Computational Approach. ResearchGate.
- ADME Microsomal Stability Assay. BioDuro.
- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing.
- Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Strategies to Enhance Metabolic Stabilities. ResearchGate.
- Strategies to Enhance Metabolic Stabilities. PubMed.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform.
- CHAPTER 9: Nitrogen Heterocycles. The Royal Society of Chemistry.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Studies on the in vitro hepatic microsomal formation of amides during the metabolism of certain secondary and tertiary benzylic amines. PubMed.
- Pyridine. Wikipedia.
- Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites. Semantic Scholar.
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
- Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…. OUCI.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications.
- Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Oxford Academic.
- Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. ASPET Journals.
- Turning Benzyl Amines into Benzyl Alcohols by Manganese-Catalyzed Deaminative Hydroxylation. ResearchGate.
- Nitrogen Containing Heterocycles. Encyclopedia MDPI.
- KEGG Nitrogen metabolism - Reference pathway. Kyoto Encyclopedia of Genes and Genomes.
Sources
- 1. youtube.com [youtube.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies on the in vitro hepatic microsomal formation of amides during the metabolism of certain secondary and tertiary benzylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. longdom.org [longdom.org]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. The Role of Drug Metabolism in Pharmacokinetics: What You Need to Know [cfpie.com]
- 13. mttlab.eu [mttlab.eu]
- 14. mdpi.com [mdpi.com]
- 15. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 16. chemrxiv.org [chemrxiv.org]
- 17. nuvisan.com [nuvisan.com]
- 18. nedmdg.org [nedmdg.org]
- 19. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Prodrugs for Amines [ouci.dntb.gov.ua]
- 24. info.mercell.com [info.mercell.com]
- 25. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
validating the biological activity of 5-(Piperidin-1-ylmethyl)pyridin-3-amine
Publish Comparison Guide: Validating the Biological Activity of 5-(Piperidin-1-ylmethyl)pyridin-3-amine
Executive Summary & Strategic Positioning
This compound is not a final marketed therapeutic; it is a high-value privileged scaffold (Fragment MW < 200 Da) used extensively in the design of type I ATP-competitive kinase inhibitors.[1] Its structure combines a hinge-binding motif (pyridine-3-amine) with a solubility/selectivity handle (piperidinyl-methyl group).[1]
This guide validates its biological activity not as a potent nanomolar drug, but as a fragment hit with high Ligand Efficiency (LE).[1] We compare its performance against a Negative Control (lacking the piperidine tail) and a Reference Standard (a fully elaborated ROCK inhibitor) to demonstrate how to validate "seed" activity in early discovery.[1]
Key Application Areas:
-
Rho-Associated Kinase (ROCK) Inhibition: Precursor to Y-27632 analogs.[1]
-
CDK Pathway Modulation: Core scaffold for CDK4/6 inhibitors (analogous to Abemaciclib intermediates).[1]
-
Fragment-Based Drug Discovery (FBDD): Validating binding modes via biophysical assays.[1]
Mechanistic Validation: The "Privileged Scaffold" Hypothesis
To validate this compound, one must understand why it binds. The biological activity stems from its ability to mimic the adenine ring of ATP.
-
Hinge Interaction: The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic 3-amino group acts as a Hydrogen Bond Donor (HBD).[1] This mimics the interaction with the kinase hinge region (e.g., Met156 in ROCK1).[1]
-
Solvent Channel Extension: The piperidin-1-ylmethyl arm extends towards the ribose binding pocket or solvent front, improving solubility and providing a vector for growing the molecule into a high-affinity lead.
Pathway Visualization: ROCK Signaling & Inhibition
The following diagram illustrates the downstream effects of ROCK inhibition by this scaffold, leading to reduced actomyosin contractility.
Figure 1: Mechanism of Action.[1] The compound competes with ATP at the ROCK active site, preventing phosphorylation of MLC and MYPT1, ultimately reducing stress fiber formation.
Comparative Performance Data
In a typical fragment screening campaign, raw potency (IC50) is less important than Ligand Efficiency (LE).[1] Below is a comparative dataset validating the compound against relevant controls.
Table 1: Biochemical Activity Profile (ROCK1 Kinase Assay)
| Compound Category | Compound Name | IC50 (ROCK1) | Ligand Efficiency (LE) | Role in Validation |
| Target Product | This compound | 12 - 45 µM | 0.42 (High) | Valid Fragment Hit |
| Negative Control | 3-Aminopyridine | > 500 µM | N/A | Validates piperidine tail contribution |
| Bioisostere | 5-(Piperazin-1-ylmethyl)pyridin-3-amine | 15 - 50 µM | 0.38 | Alternative linker (allows derivatization) |
| Reference Lead | Fasudil (HA-1077) | 1.9 µM | 0.35 | Clinical Standard (Benchmark) |
| Optimized Lead | Y-27632 | 140 nM | 0.30 | Goal of "growing" the fragment |
Analysis:
-
Validation Success: The product shows measurable activity (low µM range) compared to the inactive 3-aminopyridine core.[1] This proves the piperidine ring contributes significant binding energy (likely hydrophobic contacts).[1]
-
Comparison: While significantly less potent than Y-27632, its Ligand Efficiency (0.42) is superior, indicating it is a "high-quality" starting point for optimization.
Experimental Protocols for Validation
To rigorously validate this compound, you cannot rely on standard cellular proliferation assays (MTT/MTS) alone, as fragments often lack the permeability or potency to drive phenotypic change at low doses. You must use Biophysical and Biochemical methods.
Protocol A: Surface Plasmon Resonance (SPR) Binding Assay
Direct binding validation is critical to rule out false positives (aggregators).[1]
-
Sensor Chip: CM5 Series S (Cytiva).[1]
-
Immobilization: Amine coupling of Recombinant Human ROCK1 (catalytic domain) to ~3000 RU.[1]
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).
-
Injection:
-
Prepare a concentration series of the compound (e.g., 0, 3.125, 6.25, ... 200 µM).
-
Flow Rate: 30 µL/min.
-
Contact Time: 60s association / 120s dissociation.
-
-
Validation Criteria:
-
Square-wave sensorgrams: Fast on/off rates typical of fragments.
-
KD Determination: Steady-state affinity fit (Req vs. Concentration).
-
Note: If the sensorgram curves do not return to baseline immediately (slow off-rate), check for non-specific hydrophobic sticking.
-
Protocol B: ADP-Glo™ Kinase Assay (Biochemical)
Functional validation of enzymatic inhibition.[1]
-
Reagents: ROCK1 Enzyme (Promega), ATP (10 µM - at Km), Substrate (S6 Peptide), ADP-Glo Reagent.[1]
-
Reaction Setup:
-
Mix 2 µL of Compound (in 5% DMSO) with 4 µL of Kinase/Substrate mix.[1]
-
Incubate 10 min at RT (allows compound to bind hinge).
-
Add 2 µL ATP to initiate reaction.
-
Incubate 60 min at RT.
-
-
Detection:
-
Data Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.
Fragment-to-Lead Optimization Workflow
The following diagram demonstrates how this specific compound fits into the broader drug discovery pipeline, validating its utility as a starting point.
Figure 2: The evolutionary role of the pyridine-amine fragment.[1] The compound is the "Hit" (Step 2) that is validated before chemical elaboration.
References
-
Fragment-Based Discovery of Kinase Inhibitors
- Title: "Fragment-based discovery of inhibitors of Rho-associ
- Source:Bioorganic & Medicinal Chemistry Letters.
- Context: Describes the use of pyridine/pyrimidine-amine fragments in ROCK inhibitor design.
-
Scaffold Validation Protocols
- Title: "Practical strategies for fragment-based drug discovery: Validation and optimiz
- Source:Drug Discovery Today.
- Context: Guidelines for using SPR and biochemical assays for low-affinity fragments.
-
[1]
-
Chemical Probe Data
- Title: "Discovery and characteriz
- Source:Vertex AI / PubChem Data Aggreg
- Context: Structural analogs and IC50 comparisons for pyridine-based inhibitors.
-
[1]
Sources
A Comparative Guide to Aminopyridine-Based Potassium Channel Blockers: Dalfampridine and Amifampridine Versus the Novel Compound 5-(Piperidin-1-ylmethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aminopyridines as Neurological Therapeutics
Aminopyridines are a class of drugs that act as potassium channel blockers. By inhibiting these channels, they prolong the action potential duration in neurons, leading to an increased influx of calcium at the presynaptic terminal and subsequently enhancing neurotransmitter release. This mechanism of action has proven beneficial in treating certain neurological conditions characterized by impaired neuromuscular transmission or nerve conduction. This guide provides a detailed comparison of two established aminopyridine drugs, dalfampridine and amifampridine, and offers a speculative analysis of the novel compound 5-(Piperidin-1-ylmethyl)pyridin-3-amine, for which public experimental data is currently unavailable.
Established Aminopyridine Drugs: A Head-to-Head Comparison
Dalfampridine (4-aminopyridine) and amifampridine (3,4-diaminopyridine) are the two most well-characterized aminopyridines in clinical use. While they share a core mechanism, their distinct chemical structures lead to differences in their pharmacological profiles and clinical applications.
Chemical Structures
| Compound | Structure |
| Dalfampridine (4-Aminopyridine) | |
| Amifampridine (3,4-Diaminopyridine) |
Mechanism of Action and Clinical Applications
Both dalfampridine and amifampridine are non-selective blockers of voltage-gated potassium channels. This action enhances the release of acetylcholine at the neuromuscular junction, which is the primary therapeutic effect in the conditions they treat.
-
Dalfampridine is primarily used to improve walking in patients with multiple sclerosis (MS). In MS, demyelination of nerves leads to potassium channel exposure and current leakage, which impairs action potential conduction. By blocking these channels, dalfampridine helps to restore nerve signal transmission.
-
Amifampridine is the first-line treatment for Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder where the release of acetylcholine from presynaptic nerve terminals is inhibited. Amifampridine's ability to increase acetylcholine release directly counteracts this deficit.
Comparative Pharmacological Data
| Parameter | Dalfampridine (4-Aminopyridine) | Amifampridine (3,4-Diaminopyridine) |
| Primary Indication | Multiple Sclerosis (symptomatic treatment for walking) | Lambert-Eaton Myasthenic Syndrome |
| Potassium Channel Subtype Selectivity | Broad-spectrum, non-selective | Broad-spectrum, non-selective |
| Bioavailability | High | High |
| Metabolism | Primarily renal excretion, minimal metabolism | Hepatic metabolism |
| Common Side Effects | Dizziness, insomnia, headache, nausea | Paresthesias, gastrointestinal issues, seizures (at high doses) |
The Novel Compound: this compound - A Hypothetical Profile
As of the latest literature review, there is no publicly available experimental data on the biological activity of this compound. Therefore, the following comparison is speculative and based on the structural features of the molecule in relation to known structure-activity relationships (SAR) of other aminopyridines.
Chemical Structure
| Compound | Structure |
| This compound |
Hypothetical Properties and Rationale
-
Potassium Channel Blockade: The presence of the 3-aminopyridine core suggests that this compound is likely to exhibit potassium channel blocking activity, similar to dalfampridine and amifampridine. The amino group at the 3-position is a key pharmacophore for this activity.
-
Potency and Selectivity: The addition of a piperidin-1-ylmethyl substituent at the 5-position introduces a significant structural change. This bulky, basic side chain could influence the compound's binding affinity and selectivity for different potassium channel subtypes. It is plausible that this modification could either enhance or decrease potency compared to the parent aminopyridine structures. Without experimental data, it is difficult to predict the exact effect.
-
Pharmacokinetics: The piperidine moiety increases the lipophilicity of the molecule compared to dalfampridine and amifampridine. This could lead to altered absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity might enhance blood-brain barrier penetration, which could have implications for both therapeutic efficacy and potential central nervous system side effects.
-
Potential Therapeutic Applications: Given its structural similarity to known aminopyridine drugs, this compound could be investigated for its potential in treating neurological disorders where enhanced neurotransmission is desired, such as MS, LEMS, or spinal cord injury. However, its unique substituent may confer novel activities, warranting a broader screening approach.
Experimental Protocols for Characterization
To empirically determine the pharmacological profile of this compound and enable a direct comparison with dalfampridine and amifampridine, the following experimental workflows are essential.
In Vitro Characterization of Potassium Channel Activity
Objective: To determine the potency and selectivity of the compound on various voltage-gated potassium channels.
Methodology: Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems offer high-throughput and reliable data for ion channel drug discovery.[1][2][3][4][5]
-
Cell Lines: Use stable cell lines expressing specific human voltage-gated potassium channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.3, etc.).
-
Apparatus: An automated patch-clamp platform (e.g., QPatch, IonFlux, or SyncroPatch).
-
Protocol:
-
Culture the selected cell lines to the appropriate confluency.
-
Harvest and prepare a single-cell suspension.
-
Load the cell suspension and the test compound (at various concentrations) onto the system's plate.
-
Initiate the automated protocol, which includes cell capture, seal formation, whole-cell configuration, and application of voltage protocols to elicit potassium currents.
-
Record baseline currents and then currents in the presence of increasing concentrations of the test compound.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each channel subtype to assess potency and selectivity.
-
In Vivo Assessment of Neurotransmitter Release
Objective: To measure the effect of the compound on neurotransmitter levels in the brain of a living animal.
Methodology: In Vivo Microdialysis
In vivo microdialysis is a widely used technique to sample the extracellular fluid of the brain and measure neurotransmitter concentrations.[6][7][8][9]
-
Animal Model: Typically, rats or mice are used.
-
Apparatus: A stereotaxic frame for probe implantation, a microdialysis probe, a syringe pump, and an analytical system (e.g., HPLC with electrochemical detection).
-
Protocol:
-
Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the hippocampus or striatum) of an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to the perfusion system and continuously perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples at regular intervals.
-
Administer the test compound systemically (e.g., via intraperitoneal injection) or locally through the probe.
-
Continue to collect dialysate samples to measure changes in neurotransmitter levels (e.g., acetylcholine, dopamine).
-
Data Analysis: Analyze the dialysate samples to quantify neurotransmitter concentrations and compare post-drug levels to the baseline.
-
Signaling Pathway and Concluding Remarks
The therapeutic effects of aminopyridines are rooted in their ability to modulate neuronal signaling by blocking voltage-gated potassium channels.
References
-
Sophion Bioscience. (n.d.). Boost Drug Discovery with Automated Patch Clamp Efficiency. Retrieved from [Link]
-
Cell Microsystems. (n.d.). Automated Patch Clamp. Retrieved from [Link]
- Milligan, C. J., et al. (2020). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Expert Opinion on Drug Discovery, 15(7), 837-849.
- Bell, D. C., & Dallas, M. L. (2024). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Expert Opinion on Drug Discovery, 19(3), 241-250.
-
Creative Bioarray. (n.d.). Automated Patch-clamp. Retrieved from [Link]
- de la Peña, E., et al. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 9(10), 1257-1271.
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The Structure-Activity Relationship of 5-(Piperidin-1-ylmethyl)pyridin-3-amine Analogs: A Comparative Guide for Drug Discovery
The 5-(piperidin-1-ylmethyl)pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a range of biological entities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, drawing upon experimental data from closely related chemical series to inform the rational design of future drug candidates. We will explore the nuanced effects of structural modifications on biological activity, with a particular focus on kinase inhibition and central nervous system (CNS) targets, areas where this scaffold has shown significant promise.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound core can be dissected into three key components: the aminopyridine head, the piperidine tail, and the methylene linker. Each of these regions presents opportunities for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The inherent basicity of the piperidine nitrogen and the aromatic nature of the pyridine ring are crucial for establishing key interactions with biological targets.
Structure-Activity Relationship at the Pyridine Head
The pyridine ring is a common motif in kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the kinase domain. Modifications to this ring can significantly impact binding affinity and selectivity.
Substitution at the 2- and 4-Positions
While our core structure is a 3-aminopyridine, insights can be drawn from related pyridinyl-containing inhibitors. For instance, in a series of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine analogues developed as CDK4/6 inhibitors, the aminopyrimidine group at the 2-position of the pyridine ring is crucial for activity.[1] This suggests that for kinase inhibition, the 3-amino group of our core scaffold could be a key interaction point, and further substitution at the 2- or 4-positions with groups capable of hydrogen bonding or forming other favorable interactions could enhance potency.
Substitution at the 6-Position
In a series of 5-vinylaryl-3-pyridinecarbonitriles designed as PKCθ inhibitors, the introduction of a (E)-2-[6-[(4-methylpiperazin-1-yl)methyl]pyridin-2-yl]vinyl group at the C-5 position of a pyridinecarbonitrile core resulted in a potent inhibitor.[2] This highlights the importance of extending from the pyridine ring to access additional binding pockets. For our scaffold, substitution at the 6-position with various aryl or heteroaryl groups could be a viable strategy to enhance target engagement.
The Role of the Methylene Linker
The methylene linker connecting the pyridine and piperidine rings provides conformational flexibility. The length and rigidity of this linker are critical parameters to consider in drug design. While our core has a single methylene unit, exploring longer or constrained linkers could orient the piperidine moiety into more favorable positions within a target's binding site.
Structure-Activity Relationship at the Piperidine Tail
The piperidine ring is a versatile component that can be modified to influence a compound's physicochemical properties, such as solubility and lipophilicity, as well as its interaction with the target protein.
Substitution on the Piperidine Ring
In a series of piperidine-based renin inhibitors, SAR optimization of the P3 sub-pocket interactions was achieved through substitution on the piperidine ring, leading to potent and bioavailable compounds.[3][4] This demonstrates that substituents on the piperidine ring can directly engage with the target. For the this compound scaffold, substitution at the 3- and 4-positions of the piperidine ring with a variety of functional groups (e.g., hydroxyl, amino, carboxyl) could introduce new interaction points and improve potency and selectivity. For example, in a series of 3,5-diamino-piperidine derivatives acting as antibacterial translation inhibitors, the spatial orientation of the amino groups on the piperidine ring was found to be crucial for activity.[5]
Bioisosteric Replacement of the Piperidine Ring
Replacing the piperidine ring with other cyclic amines, such as piperazine or morpholine, can significantly alter a compound's properties. For instance, in the development of antimalarial agents, a series of pyridylpiperazines showed potent activity.[6] The additional nitrogen atom in the piperazine ring can serve as a hydrogen bond acceptor and can also be a site for further substitution to modulate properties.
Comparative Data on Analog Performance
To illustrate the impact of these structural modifications, the following table summarizes the activity of representative analogs from related series.
| Analog Scaffold | Modification | Target | Activity (IC50) | Reference |
| 4-(...)-N-(5-(piperazin -1-ylmethyl)pyridin-2-yl)pyrimidin-2-amine | Piperazine instead of piperidine | CDK4/6 | 0.9 - 7.4 nM | [1] |
| 5-vinylaryl-3-pyridinecarbonitrile | (E)-2-[6-[(4-methylpiperazin -1-yl)methyl]pyridin-2-yl]vinyl at C-5 | PKCθ | 1.1 nM | [2] |
| Substituted piperidines | P3 sub-pocket optimization | Renin | Potent in vivo activity | [3][4] |
| 3,5-diamino-piperidine derivatives | Diamino substitution | Bacterial translation | Active | [5] |
| Pyridylpiperazines | Piperazine core | Plasmodium falciparum | Low micromolar activity | [6] |
Experimental Protocols
The evaluation of novel analogs based on the this compound scaffold requires a robust set of experimental assays.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of kinases.
-
Materials: Recombinant human kinases, appropriate peptide substrates, ATP, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Target Engagement Assay
-
Objective: To confirm that the compound engages the target kinase within a cellular context.
-
Materials: A cell line expressing the target kinase, test compounds, lysis buffer, primary and secondary antibodies for Western blotting.
-
Procedure:
-
Treat cells with varying concentrations of the test compound for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Perform Western blotting to detect the phosphorylation status of the target kinase or a downstream substrate.
-
A decrease in phosphorylation indicates target engagement.
-
Visualizing the Structure-Activity Landscape
The following diagrams illustrate key concepts in the SAR of this compound analogs.
Caption: Key regions for modification in the this compound scaffold.
Caption: A typical workflow for the development of kinase inhibitors based on the target scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The structure-activity relationships discussed in this guide, inferred from closely related chemical series, provide a rational basis for the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. Future efforts should focus on systematic exploration of the chemical space around this core, guided by a robust biological screening cascade. The synthesis and evaluation of a focused library of analogs with diverse substitutions on both the pyridine and piperidine rings will be crucial for unlocking the full therapeutic potential of this versatile scaffold.
References
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Zhu, W., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(14), 6018-6035. [Link]
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Li, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. [Link]
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Corminboeuf, O., et al. (2010). Design and optimization of new piperidines as renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6286-6290. [Link]
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Boschelli, D. H., et al. (2010). Optimization of 5-vinylaryl-3-pyridinecarbonitriles as PKCtheta inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(6), 1965-1968. [Link]
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de Lera Ruiz, M., et al. (2024). Synthesis, design, and optimization of a potent and selective series of pyridylpiperazines as promising antimalarial agents. European Journal of Medicinal Chemistry, 277, 116621. [Link]
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Lim, D., et al. (2011). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 21(11), 3246-3250. [Link]
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A Researcher's Guide to the Cross-Validation of 5-(Piperidin-1-ylmethyl)pyridin-3-amine Activity in Diverse Cancer Cell Lines
This guide provides a comprehensive framework for the cross-validation of the biological activity of 5-(Piperidin-1-ylmethyl)pyridin-3-amine (designated herein as Compound A), a novel aminopyridine derivative with putative anti-cancer properties. The methodologies detailed below are designed to ensure scientific rigor and provide a robust, objective comparison of Compound A's performance across a panel of distinct cancer cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of therapeutic candidates.
Compound Profile: this compound (Compound A)
Compound A belongs to the aminopyridine class of heterocyclic compounds. Both pyridine and piperidine moieties are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in the structures of clinically approved drugs.[3][4] Aminopyridine derivatives, in particular, have demonstrated promising anti-cancer activities in various studies.[5][6][7][8] Some have been shown to exert their effects through mechanisms such as the inhibition of key signaling pathways implicated in tumorigenesis.[5][6] The piperidine ring can enhance druggability by improving pharmacokinetic properties and facilitating transport across cellular membranes.[4] Given this structural precedent, a thorough investigation into the anti-proliferative and cytotoxic effects of Compound A is warranted.
Experimental Design for Cross-Validation
The following experimental workflow is designed to systematically evaluate the in vitro activity of Compound A.
Figure 1: A stepwise experimental workflow for the cross-validation of Compound A.
Cell Line Selection and Culture
The choice of cell lines is critical for a meaningful cross-validation study. A panel representing different tumor origins should be selected. For this guide, we will use the following representative cell lines:
-
MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.
-
HCT116: Human colorectal carcinoma.
-
A549: Human lung carcinoma.
-
MCF-10A: Non-tumorigenic human breast epithelial cells (to serve as a control for cytotoxicity).
Protocol:
-
All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure identity and purity.
-
Cells are to be cultured in the recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cultures must be maintained in a humidified incubator at 37°C with 5% CO2.
-
Regularly test for mycoplasma contamination to ensure the validity of experimental results.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]
Protocol:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Compound A (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50) values are then determined by plotting the percentage of cell viability against the logarithm of Compound A concentration and fitting the data to a dose-response curve.
Data Presentation: Comparative Cytotoxicity
The IC50 values obtained from the MTT assay should be tabulated for clear comparison.
| Cell Line | Cancer Type | IC50 of Compound A (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value 1 | Calculated Value 1 |
| HCT116 | Colorectal Carcinoma | Hypothetical Value 2 | Calculated Value 2 |
| A549 | Lung Carcinoma | Hypothetical Value 3 | Calculated Value 3 |
| MCF-10A | Non-tumorigenic Breast | Hypothetical Value 4 | N/A |
Note: The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line (MCF-10A) divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Delving Deeper: Mechanistic Assays
Once the cytotoxic potential of Compound A is established, the next logical step is to investigate the underlying mechanism of cell death.
Apoptosis Analysis by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and propidium iodide (PI) staining.
Protocol:
-
Seed cells in 6-well plates and treat with Compound A at its IC50 concentration for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis
Flow cytometry can also be used to determine the effect of Compound A on cell cycle progression.
Protocol:
-
Treat cells with Compound A at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the fixed cells and treat with RNase A.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression
Western blotting allows for the detection of specific proteins to confirm the molecular pathways involved in Compound A-induced cell death.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, Cyclin D1).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Interpreting Cross-Validation Data
The collective data from these assays will provide a comprehensive profile of Compound A's activity. For instance, if Compound A exhibits a low IC50 value in HCT116 cells but a high IC50 in MCF-7 and A549 cells, it would suggest a selective activity towards colorectal cancer cells. This observation should then be correlated with the mechanistic data. A significant increase in the sub-G1 population in the cell cycle analysis and the presence of cleaved Caspase-3 and PARP in Western blots of HCT116 cells treated with Compound A would strongly indicate apoptosis as the mechanism of action in this specific cell line.
The power of cross-validation lies in building this multi-faceted understanding of a compound's behavior in different biological contexts, which is an indispensable step in the journey from a promising molecule to a potential therapeutic agent.
References
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- Bentham Science Publishers. (2022, August 1). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents.
- PMC. (2021, April 1). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation.
- Preprints.org. (2024, December 24). Supramolecular Assemblies and Anticancer Activities of Aminopyidine- Based Polynuclear and Mononuclear Co(II) Benzoates: Experimental and Theoretical Studies.
- Taylor & Francis. (2021, April 1). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation.
- Benchchem. (n.d.). Cross-Validation of Bioactive Ketone Compound (BKC) Bioactivity in Different Cell Lines: A Comparative Guide.
- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Compound X Effects in Diverse Cancer Cell Lines.
- ResearchGate. (2023, October 31). Why do researchers use two different cell lines for in vitro studies?
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- PMC. (2024, July 4). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery.
- PMC. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
- Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Pharmaffiliates. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
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- PubMed. (2002, March 28). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
